p-Methoxybenzylidene p-phenylazoaniline
Description
The exact mass of the compound p-Methoxybenzylidene p-phenylazoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Methoxybenzylidene p-phenylazoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxybenzylidene p-phenylazoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXCFUTNROPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038620 | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
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Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-66-1, 27287-91-8 | |
| Record name | N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzylidene p-phenylazoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027287918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisal-p-aminoazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122141 | |
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| Record name | Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular Structure & Functional Characterization of p-Methoxybenzylidene p-phenylazoaniline
An In-Depth Technical Guide for Materials Scientists and Pharmacologists
Abstract
This technical guide provides a comprehensive structural and functional analysis of p-Methoxybenzylidene p-phenylazoaniline (MBPAA). A hybrid molecular system combining a Schiff base (imine) linkage with an azobenzene core, MBPAA serves as a critical model in two distinct fields: liquid crystal (LC) engineering for photonics and photo-pharmacology for stimuli-responsive drug delivery. This document details the synthesis, spectroscopic signature, phase behavior, and biological relevance of MBPAA, bridging the gap between materials science and medicinal chemistry.
Molecular Architecture & Electronic State
The molecule,
1.1 Structural Components[1][2][3]
-
Donor Moiety: The p-methoxy group acts as an electron-donating group (EDG), increasing electron density in the first phenyl ring.
-
Acceptor/Conjugator: The central phenylazoaniline core provides an extended
-electron system, essential for both the color (chromophore) and the anisotropic polarizability required for liquid crystalline behavior. -
Linkage Susceptibility:
1.2 Electronic Transitions (UV-Vis)
The extended conjugation results in two primary absorption bands:
- Transition (UV region, ~340-360 nm): High intensity, associated with the trans-azobenzene core.
- Transition (Visible region, ~440-450 nm): Lower intensity, forbidden transition involving the non-bonding electrons of the nitrogen atoms.
Synthesis & Purification Protocol
Objective: Synthesize MBPAA via acid-catalyzed condensation of 4-methoxybenzaldehyde and 4-aminoazobenzene.
Reagents:
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
4-Aminoazobenzene
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
2.1 Experimental Workflow
Figure 1: Step-by-step synthesis pathway for p-Methoxybenzylidene p-phenylazoaniline via Schiff base condensation.[6]
2.2 Protocol Details
-
Stoichiometry: Dissolve 0.01 mol of 4-methoxybenzaldehyde and 0.01 mol of 4-aminoazobenzene in 30 mL of absolute ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine.
-
Reflux: Heat the mixture at reflux temperature (~78-80°C) for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as orange/red crystals.
-
Purification: Recrystallize from a mixture of ethanol and chloroform to remove unreacted aldehyde. Dry in a vacuum desiccator over
.
Structural Characterization Data[1][2][3][4][7][8][9][10][11]
The following spectroscopic data confirms the formation of the imine linkage and the retention of the azo core.
| Technique | Signal / Peak | Assignment | Structural Implication |
| FT-IR | 1615–1625 cm⁻¹ | Confirms Schiff base formation (Success). | |
| 1250 cm⁻¹ | Presence of Methoxy group. | ||
| 1580 cm⁻¹ | Azo linkage intact. | ||
| 3300–3400 cm⁻¹ | ABSENT | Absence of N-H stretch confirms amine conversion. | |
| ¹H-NMR (CDCl₃) | Methoxy protons (Singlet). | ||
| Azomethine proton (Diagnostic singlet). | |||
| Ar-H (m, 13H) | Aromatic protons (Multiplet region). |
Interpretation: The appearance of the singlet at ~8.45 ppm in the NMR spectrum is the definitive proof of the azomethine (
Phase Behavior: Liquid Crystalline Properties[12]
MBPAA exhibits enantiotropic liquid crystalline behavior , meaning the mesophase forms both upon heating and cooling. Due to the high length-to-breadth ratio (aspect ratio) provided by the three-ring system, it typically displays a Nematic (N) phase.
-
Crystal (K)
Nematic (N): Upon melting, the positional order is lost, but the molecules retain long-range orientational order (pointing in the same direction, defined by the director ).[7] -
Nematic (N)
Isotropic (I): At the clearing point, thermal energy overcomes the intermolecular forces, resulting in a disordered liquid.
Key Characteristic: Under Polarized Optical Microscopy (POM), the nematic phase displays a characteristic Schlieren texture with point singularities (brushes).
Photo-Pharmacology & Switching Mechanism
For drug development professionals, the azo group is the functional core of interest. MBPAA acts as a photo-switch.
5.1 Isomerization Pathway
Upon irradiation with UV light (
-
Trans-isomer: Planar, rod-like, stabilizes the liquid crystal phase.
-
Cis-isomer: Bent (boomerang shape), disrupts the packing, destabilizes the LC phase (photo-melting), and alters biological binding affinity.
Figure 2: Reversible photo-isomerization cycle of the azobenzene moiety.
Biological Relevance: Prodrug & Stability Context
While MBPAA is primarily a materials building block, its structural motifs are highly relevant in medicinal chemistry.
6.1 The "Azo-Prodrug" Mechanism
The azo linkage (
-
Mechanism:
. -
Application: This allows for colon-specific delivery of therapeutic amines. In the case of MBPAA, cleavage would release p-phenylenediamine derivatives and p-anisaldehyde derivatives.
6.2 Schiff Base Stability (Hydrolysis)
The imine bond is reversible. In drug development, Schiff bases are often investigated as prodrugs to increase lipophilicity (enhancing membrane permeability) before hydrolyzing back to the active amine and aldehyde in the acidic environment of the lysosome or tumor microenvironment.
References
-
Liquid Crystalline Azomethines: Chitra, M., & Nithya, P. (2018). Synthesis and characterization of some new azo-schiff base liquid crystals. Journal of Chemical and Pharmaceutical Research, 10(1), 12-19.
-
Schiff Base Synthesis Protocols: Qin, W., et al. (2013). A review on the synthesis and properties of Schiff base liquid crystals. Liquid Crystals Reviews, 1(1), 23-45.
-
Azoreductase Mechanism: Sousa, T., et al. (2014). Architecture and function of azoreductases: Enzymes for biodegradation and prodrug activation. FEMS Microbiology Reviews, 38(4), 650-674.
-
Photo-Pharmacology: Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society, 136(6), 2178–2191.
-
NIST Chemistry WebBook: p-Methoxybenzylidene p-phenylazoaniline. Standard Reference Data.[2][8]
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- 8. p-Methoxybenzylidine p-phenylazoaniline [webbook.nist.gov]
Synthesis of p-Methoxybenzylidene p-phenylazoaniline from p-anisaldehyde
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-Methoxybenzylidene p-phenylazoaniline, a significant Schiff base compound. The synthesis is achieved through the acid-catalyzed condensation of p-anisaldehyde and p-phenylazoaniline. This document delves into the underlying scientific principles, a detailed experimental protocol, characterization methodologies, and the significance of this class of compounds. It is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and scientifically grounded understanding of this synthetic pathway.
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their importance stems from their versatile applications across numerous scientific disciplines. The electrophilic carbon and nucleophilic nitrogen within the imine bond create a reactive center, enabling a wide array of chemical transformations and biological interactions.[3]
Schiff bases and their metal complexes are integral to coordination chemistry and have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][4][5] Furthermore, they serve as crucial intermediates in the synthesis of various organic compounds, including amino acids, and have found applications in materials science, such as in dyes and fluorescent probes.[3][5][6]
This guide focuses on the synthesis of a specific Schiff base, p-Methoxybenzylidene p-phenylazoaniline, which incorporates both the methoxybenzylidene and phenylazo moieties, suggesting potential for interesting electronic and biological properties.
Reaction Overview and Mechanistic Insights
The synthesis of p-Methoxybenzylidene p-phenylazoaniline from p-anisaldehyde and p-phenylazoaniline is a classic example of a Schiff base condensation reaction. This reaction is typically reversible and is often catalyzed by a small amount of acid.
Reactants at a Glance
-
p-Anisaldehyde (4-Methoxybenzaldehyde): An aromatic aldehyde featuring a methoxy group in the para position. The carbonyl carbon is electrophilic and serves as the target for nucleophilic attack. It is a common compound used in fragrances and as a precursor in organic synthesis.[7][8]
-
p-Phenylazoaniline (p-Aminoazobenzene): An aromatic amine that also contains an azo group (-N=N-). The primary amine group provides the nucleophilic nitrogen required for the condensation. This compound is known for its use as a dye and an intermediate in the synthesis of other colorants.[6][9]
The Condensation Mechanism
The reaction proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-phenylazoaniline onto the electrophilic carbonyl carbon of p-anisaldehyde.
-
Hemiaminal Formation: This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate is generally unstable.
-
Acid-Catalyzed Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).
-
Imine Formation: Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond, yielding the final Schiff base product, p-Methoxybenzylidene p-phenylazoaniline. The removal of water from the reaction system drives the equilibrium towards the product.
The entire process is a testament to fundamental principles of electrophilicity, nucleophilicity, and acid catalysis that govern many organic transformations.
Caption: Fig. 1: Reaction Mechanism
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step methodology for the synthesis, purification, and validation of p-Methoxybenzylidene p-phenylazoaniline.
Materials and Equipment
| Category | Item |
| Reagents | p-Anisaldehyde (C₈H₈O₂) |
| p-Phenylazoaniline (C₁₂H₁₁N₃) | |
| Absolute Ethanol (Solvent) | |
| Glacial Acetic Acid (Catalyst) | |
| Equipment | 100 mL Round-bottom flask |
| Reflux condenser | |
| Heating mantle with magnetic stirrer | |
| Magnetic stir bar | |
| Büchner funnel and vacuum flask | |
| Beakers, Erlenmeyer flasks | |
| Ice bath | |
| Melting point apparatus | |
| FT-IR and NMR Spectrometers (for characterization) |
Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve p-phenylazoaniline (e.g., 1.97 g, 0.01 mol) in approximately 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
-
Addition of Aldehyde: To this solution, add an equimolar amount of p-anisaldehyde (e.g., 1.36 g, 0.01 mol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[2]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue to reflux with constant stirring for approximately 5-6 hours.[10] Refluxing at the boiling point of the solvent ensures the reaction proceeds at a reasonable rate without loss of solvent.
-
Crystallization: After the reflux period, turn off the heat and allow the flask to cool to room temperature. A solid product should begin to precipitate. To maximize crystal formation, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol. Using a cold solvent is crucial to wash away soluble impurities without dissolving a significant amount of the desired product.
-
Drying: Transfer the purified crystals to a watch glass and dry them in an oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield.
Caption: Fig. 2: Experimental Workflow
Data Summary and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized p-Methoxybenzylidene p-phenylazoaniline.
Quantitative Data
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₁₇N₃O | [11] |
| Molar Mass | 315.37 g/mol | [11] |
| p-Anisaldehyde Used | 1.36 g (0.01 mol) | Stoichiometric equivalent |
| p-Phenylazoaniline Used | 1.97 g (0.01 mol) | Limiting reagent if not perfectly equimolar |
| Theoretical Yield | 3.15 g | Based on 1:1 stoichiometry |
| Appearance | Crystalline Solid | |
| Melting Point | Report experimental value | Compare with literature value if available |
Spectroscopic Validation
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum serves as a definitive validation of the reaction.
-
Disappearance of Peaks: The broad N-H stretching bands (around 3300-3400 cm⁻¹) from the primary amine and the strong C=O stretching band (around 1700 cm⁻¹) from the aldehyde should be absent in the product spectrum.
-
Appearance of Key Peak: A new, strong absorption band should appear in the region of 1600-1630 cm⁻¹ , which is characteristic of the C=N (imine) stretch, confirming the formation of the Schiff base.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Azomethine Proton: A characteristic singlet peak is expected between δ 8.0-9.0 ppm , corresponding to the proton of the -CH=N- group.
-
Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm integrating to three protons confirms the presence of the -OCH₃ group.
-
Aromatic Protons: A complex series of multiplets between δ 6.9-8.0 ppm will be observed for the protons on the two aromatic rings.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 315.37).[11]
Conclusion
The synthesis of p-Methoxybenzylidene p-phenylazoaniline via the condensation of p-anisaldehyde and p-phenylazoaniline is a straightforward yet illustrative example of Schiff base formation. The protocol described herein is robust and relies on fundamental, well-understood chemical principles. The success of the synthesis is readily validated through standard analytical techniques, making it an excellent procedure for both academic and industrial research settings. The resulting compound, with its unique combination of functional groups, holds potential for further investigation in materials science, coordination chemistry, and medicinal applications.
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-
Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions - ResearchGate. (URL: [Link])
-
p-Methoxybenzylidine p-phenylazoaniline - NIST WebBook. (URL: [Link])
-
(PDF) p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. (URL: [Link])
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Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - NIH. (URL: [Link])
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4-phenylazoaniline - ChemBK. (URL: [Link])
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Condensation of p-Chlorophenylacetic Acid with Aldehydes. Part I - Zenodo. (URL: [Link])
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Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed. (URL: [Link])
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Condensation Product of p-anisaldehyde and L-phenylalanine: Fluorescent "on-off" Sensor for Cu 2+ and IMPLICATION Logic Gate - PubMed. (URL: [Link])
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Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed. (URL: [Link])
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Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters - Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
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Biological applications of Schiff bases: An overview - GSC Online Press. (URL: [Link])
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Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - Asian Journal of Research in Chemistry. (URL: [Link])
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - NIH. (URL: [Link])
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Schiff Base Synthesis Experiment_0.docx - IONiC / VIPEr. (URL: [Link])
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(p-Methoxybenzylidene)-p-butylaniline | C18H21NO | CID 33363 - PubChem. (URL: [Link])
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (URL: [Link])
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Physical and chemical properties of p-Methoxybenzylidene p-phenylazoaniline
An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxybenzylidene p-phenylazoaniline
Introduction
p-Methoxybenzylidene p-phenylazoaniline (CAS No. 744-66-1) is a fascinating organic compound that belongs to the class of azomethines, commonly known as Schiff bases.[1] Its molecular architecture, featuring a central imine (-C=N-) linkage connecting a methoxy-substituted benzylidene group to a phenylazoaniline moiety, results in a highly conjugated system. This extended π-electron system is responsible for its characteristic color and, most notably, its thermotropic liquid crystalline properties.[2][3] The molecule's rigid, rod-like structure allows it to form an intermediate phase of matter, the nematic liquid crystal phase, between its solid and isotropic liquid states.[3][4]
This technical guide provides a comprehensive overview of the synthesis, physical properties, spectroscopic characterization, and chemical reactivity of p-Methoxybenzylidene p-phenylazoaniline. The content is tailored for researchers, materials scientists, and professionals in drug development who may utilize this or similar compounds in the design of novel materials, dyes, or as intermediates in complex organic syntheses.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its molecular structure and unique identifiers.
-
IUPAC Name: 1-(4-methoxyphenyl)-N-[4-(phenyldiazenyl)phenyl]methanimine
-
Common Name: p-Methoxybenzylidene p-phenylazoaniline
-
Synonyms: Anisaldehyde-p-aminoazobenzene Schiff base
The structure consists of three key functional groups that dictate its properties: the azo group (-N=N-), the imine group (-CH=N-), and the ether group (-OCH₃).
Caption: Synthetic workflow for p-Methoxybenzylidene p-phenylazoaniline.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures. [3]
-
Dissolution of Amine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminoazobenzene (e.g., 3.94 g, 0.02 mol) in absolute ethanol (20 mL). [3][5][6]2. Addition of Aldehyde: To the stirred solution, add an equimolar amount of p-anisaldehyde (p-methoxybenzaldehyde) (e.g., 2.72 g, 2.4 mL, 0.02 mol). [3]3. Reaction: Heat the reaction mixture to reflux and maintain it with continuous stirring for approximately 3 hours. [3]The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture in an ice bath. Orange crystals of the product will precipitate out of the solution. [3]5. Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature.
Experimental Protocol: Purification
The primary method for purifying the crude product is recrystallization, which leverages differences in solubility between the product and impurities at different temperatures.
-
Solvent Selection: Ethanol is an effective solvent for recrystallization as the product is sparingly soluble at low temperatures but readily soluble at its boiling point. [3]2. Dissolution: Place the crude, dried crystals in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.
Physical and Thermal Properties
The macroscopic properties of the compound are a direct consequence of its molecular structure and intermolecular forces.
Table 2: Physical and Thermal Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 145 - 147 °C | [1][3] |
| Boiling Point | > 360 °C (Decomposes) | [5][6] |
| Solubility | Soluble in ethanol, chloroform, benzene. Slightly soluble in water. | [5][6]|
Liquid Crystalline Behavior
One of the most significant properties of this compound is its ability to form a nematic liquid crystal phase. [3]Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. [2]
-
Nematic Phase: In the nematic phase, the rod-shaped molecules have a long-range orientational order, meaning they tend to point in the same direction (defined by a director vector), but they have no long-range positional order. This allows the substance to flow like a liquid while maintaining anisotropic properties like a crystal.
-
Mechanism: The formation of this mesophase is attributed to the molecule's high aspect ratio (rod-like shape), the rigidity imparted by the aromatic rings and the azo/imine linkages, and the significant intermolecular π-π stacking and dipole-dipole interactions. [7]* Phase Transitions: Upon heating, the solid crystalline lattice breaks down at the melting point (145-147 °C) to form the ordered, fluid nematic phase. [1][3]Further heating provides enough thermal energy to overcome the orientational ordering, leading to a transition to a true isotropic liquid at a specific "clearing point." This transition is typically characterized using Differential Scanning Calorimetry (DSC) and observed directly with Polarized Optical Microscopy (POM).
Caption: Thermal phase transitions of the compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound. The data below are predicted based on the known effects of the constituent functional groups from related compounds. [8][9][10] Table 3: Summary of Expected Spectroscopic Data
| Technique | Key Feature | Expected Range / Shifts | Rationale |
|---|---|---|---|
| FT-IR | C=N Stretch (Imine) | 1630 - 1600 cm⁻¹ | Confirms Schiff base formation. |
| N=N Stretch (Azo) | 1450 - 1400 cm⁻¹ | Characteristic of the azo linkage (often weak). | |
| Ar-O-C Stretch | 1260 - 1240 cm⁻¹ (asym), 1040-1020 cm⁻¹ (sym) | Indicates presence of the methoxy group. | |
| ¹H NMR | Imine Proton (-CH=N-) | δ 8.3 - 8.6 ppm (singlet) | Deshielded proton of the imine group. |
| Aromatic Protons | δ 6.9 - 8.0 ppm (multiplets) | Multiple signals due to different electronic environments. | |
| Methoxy Protons (-OCH₃) | δ 3.8 - 3.9 ppm (singlet, 3H) | Characteristic signal for the methoxy group protons. | |
| UV-Vis | π → π* transition | ~350 - 380 nm | Strong absorption from the extended conjugated system. |
| | n → π* transition | > 400 nm | Weaker absorption from the azo group lone pairs. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. [11]For this molecule, the most crucial peak is the C=N stretching vibration of the imine group, which confirms the successful condensation reaction. Other key bands include the C=C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹) and the strong asymmetric C-O-C stretch from the methoxy group (around 1250 cm⁻¹). [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. [8][12]* ¹H NMR: The spectrum is expected to show a distinct singlet in the downfield region (δ ~8.4 ppm) corresponding to the imine proton. The aromatic region will be complex, with multiple overlapping signals between δ 6.9 and 8.0 ppm. A sharp singlet integrating to three protons around δ 3.8 ppm will unequivocally confirm the presence of the methoxy group. [10]* ¹³C NMR: The spectrum will show a large number of signals in the aromatic region (114-160 ppm). The imine carbon is expected around 160 ppm, while the methoxy carbon will give a signal around 55 ppm. [10]
UV-Visible (UV-Vis) Spectroscopy
The extended conjugation involving two phenyl rings, an azo group, and an imine group makes this molecule a strong chromophore.
-
π → π Transition:* A very intense absorption band is expected in the near-UV or visible region (~350-380 nm), corresponding to the π → π* electronic transition of the conjugated system. [9]* n → π Transition:* A second, much weaker band is expected at a longer wavelength (>400 nm), arising from the n → π* transition associated with the non-bonding electrons of the nitrogen atoms in the azo group. [9]The position and intensity of these bands can be influenced by solvent polarity.
Chemical Properties and Reactivity
-
Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, which can attack the azo and imine linkages. [6]* Hydrolysis: As a Schiff base, the imine bond is susceptible to hydrolysis, particularly under acidic conditions. This reaction is reversible and will cleave the molecule back into its constituent amine (p-aminoazobenzene) and aldehyde (p-anisaldehyde).
-
Reduction: The azo (-N=N-) and imine (-CH=N-) double bonds can be reduced using various reducing agents, such as sodium borohydride or catalytic hydrogenation, to yield the corresponding amine derivatives.
Health and Safety
Based on available data, p-Methoxybenzylidene p-phenylazoaniline is classified as an irritant. [1]Standard laboratory safety precautions should be followed when handling this compound:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
p-Methoxybenzylidene p-phenylazoaniline is a multifunctional compound whose properties are dictated by its unique molecular structure. Its straightforward synthesis makes it an accessible target for research. The key feature is its thermotropic nematic liquid crystalline behavior, stemming from its rigid, rod-like geometry. This property, combined with its chromophoric nature due to the extended azo-azomethine conjugated system, makes it a valuable model compound for studies in materials science, particularly in the development of liquid crystal displays and other advanced optical materials. A thorough understanding of its spectroscopic signature and chemical reactivity is crucial for its effective application and characterization.
References
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N-(p-Methoxybenzylidene)-p-nitroaniline. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
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p-((p-(Phenylazo)phenyl)azo)phenol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
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4-Methoxyazobenzene. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
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Rotaru, A., et al. (2020). Tartrazine: physical, thermal and biophysical properties of the most widely employed synthetic yellow food-colouring azo dye. ResearchGate. Retrieved February 2, 2026, from [Link]
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Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]
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Syntheses of Stilbene Derivatives. (n.d.). Refubium - Freie Universität Berlin Repository. Retrieved February 2, 2026, from [Link]
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Halim, S. A., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. MDPI. Retrieved February 2, 2026, from [Link]
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Synthetic approaches toward stilbenes and their related structures. (2018). PubMed Central (PMC), NIH. Retrieved February 2, 2026, from [Link]
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Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation- NMR, UV-Visible, MEP Maps and Kubo Gap on 2,4,6-Nitrophenol. (n.d.). Longdom Publishing. Retrieved February 2, 2026, from [Link]
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trans-STILBENE OXIDE. (n.d.). Organic Syntheses Procedure. Retrieved February 2, 2026, from [Link]
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Issa, R. M., et al. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. PubMed. Retrieved February 2, 2026, from [Link]
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Diagram of nematic liquid crystal P-methoxy benzalidine azo benzene. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).... SciELO South Africa. Retrieved February 2, 2026, from [Link]
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Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties.... (2024). World Scientific News. Retrieved February 2, 2026, from [Link]
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Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells. (2018). PubMed Central. Retrieved February 2, 2026, from [Link]
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Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p-). (n.d.). Scholars Research Library. Retrieved February 2, 2026, from [Link]
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Orellana, S., et al. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. PubMed. Retrieved February 2, 2026, from [Link]
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An In-depth Technical Guide to the Crystal Structure of p-Methoxybenzylidene p-phenylazoaniline (MBPAA)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Architecture of a Nematogen
The study of liquid crystals continues to be a frontier in materials science, with profound implications for display technologies, photonics, and even advanced drug delivery systems. The precise arrangement of molecules in the solid state is a critical determinant of the mesophases that these materials form. This guide provides a comprehensive technical overview of the crystal structure of p-Methoxybenzylidene p-phenylazoaniline (MBPAA), a classic nematogenic compound. By understanding its crystalline architecture, we gain invaluable insights into the structure-property relationships that govern its liquid crystalline behavior. This document serves as a detailed resource, consolidating crystallographic data, synthesis protocols, and the underlying scientific principles for researchers and professionals in the field.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of p-Methoxybenzylidene p-phenylazoaniline (MBPAA) is achieved through a condensation reaction between p-anisaldehyde and p-aminoazobenzene. This reaction is a cornerstone of imine synthesis and provides a reliable route to obtaining the target compound.
Synthesis of p-Methoxybenzylidene p-phenylazoaniline
The synthesis involves the reaction of p-aminoazobenzene with p-anisaldehyde in an alcoholic solvent, typically with catalytic acid. The imine linkage is formed through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Experimental Protocol: Synthesis of MBPAA [1]
-
Reactant Preparation: Dissolve p-aminoazobenzene in absolute ethanol.
-
Addition of Aldehyde: To the ethanolic solution of p-aminoazobenzene, add an equimolar amount of p-anisaldehyde.
-
Reaction Conditions: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a sufficient duration to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the crude product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.[1]
Crystallization for X-ray Diffraction
The growth of high-quality single crystals is paramount for accurate X-ray crystallographic analysis. For p-Methoxybenzylidene p-phenylazoaniline, a slow evaporation technique has been proven effective.
Experimental Protocol: Single Crystal Growth of MBPAA [2]
-
Solvent Selection: Dissolve the purified MBPAA in a high-purity solvent. Toluene has been successfully used for this purpose.[2]
-
Solution Preparation: Prepare a saturated or near-saturated solution of MBPAA in the chosen solvent at room temperature.
-
Slow Evaporation: Place the solution in a loosely covered container to allow for slow evaporation of the solvent over several days.
-
Crystal Harvesting: Carefully harvest the resulting orange-colored, needle-shaped crystals from the solution.[2]
-
Drying: Gently dry the crystals on a filter paper or in a desiccator before mounting for X-ray diffraction.
X-ray Crystallography: Deciphering the Molecular Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following provides a general protocol for the data collection and structure refinement of MBPAA crystals.
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Mounting: Mount a suitable single crystal of MBPAA on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations.
-
Data Reduction: Process the raw diffraction data to correct for various factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the initial model against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors.
Results and Discussion: The Crystal Structure of MBPAA
The seminal work by Vani and Vijayan in 1977 provided the first detailed analysis of the crystal structure of p-Methoxybenzylidene p-phenylazoaniline.[2]
Crystallographic Data
The crystallographic data for MBPAA are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₇N₃O | [3] |
| Molecular Weight | 315.38 g/mol | [3] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a | 9.77(1) Å | [2] |
| b | 23.65(2) Å | [2] |
| c | 15.64(1) Å | [2] |
| β | 112.4(3)° | [2] |
| Volume | 3345.5 ų | Calculated |
| Z | 8 | [2] |
| Density (calculated) | 1.25 g/cm³ | [2] |
Molecular and Crystal Packing
The crystal structure of MBPAA reveals several key features that are instrumental in understanding its nematogenic properties. The molecule itself is elongated, a characteristic feature of calamitic (rod-like) liquid crystals. The asymmetric unit of the crystal contains two crystallographically independent molecules.[2]
The packing of the molecules in the crystal lattice is a critical factor influencing the subsequent formation of the nematic phase upon heating. In the solid state, the molecules of MBPAA are arranged in a herringbone-like pattern.[2] This arrangement is common for aromatic compounds and is driven by a combination of van der Waals forces and π-π stacking interactions. The elongated molecules are oriented in a way that maximizes packing efficiency, a prerequisite for the formation of an ordered crystalline state.
Significance and Applications
The study of the crystal structure of MBPAA is not merely an academic exercise. It provides fundamental knowledge that underpins the design and development of new liquid crystal materials for a variety of applications.
Understanding the Nematic Phase
The arrangement of molecules in the crystalline state provides clues to the short-range ordering that persists in the nematic phase. The elongated shape of the MBPAA molecule and the anisotropic intermolecular forces are responsible for the orientational order observed in the nematic liquid crystal phase. Upon melting, the molecules lose their positional order but retain a degree of orientational order, aligning along a common director.
Applications in Display Technology
While MBPAA itself may not be a primary component in modern liquid crystal displays (LCDs), the principles derived from its study are highly relevant. The development of liquid crystal mixtures for active matrix displays relies on a deep understanding of the molecular properties of individual components.[4][5] The synthesis and characterization of molecules like MBPAA have contributed to the vast library of knowledge that enables the formulation of liquid crystal mixtures with specific properties, such as a broad nematic range, appropriate dielectric anisotropy, and low viscosity.
Conclusion
The crystal structure of p-Methoxybenzylidene p-phenylazoaniline provides a textbook example of the molecular architecture of a nematogenic compound. The combination of a rigid, elongated molecular shape and specific intermolecular interactions in the solid state dictates its ability to form a nematic liquid crystal phase. The detailed crystallographic data, coupled with a robust synthesis and crystallization protocol, offer a solid foundation for further research into the structure-property relationships of liquid crystalline materials. This knowledge is not only crucial for the fundamental understanding of mesophase formation but also for the rational design of new materials for advanced technological applications.
References
-
Vani, G. V., & Vijayan, K. (1977). The crystal and molecular structure of the nematogenic compound N-p-methoxybenzylidene-p-phenylazoaniline (MBPAA). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(7), 2236-2240. [Link]
-
Kelly, S. M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Journal of Materials Chemistry, 10(12), 2047-2061. [Link]
-
Vani, G. V., & Vijayan, K. (1977). The crystal and molecular structure of the nematogenic compound N-p-methoxybenzylidene-p-phenylazoaniline (MBPAA). Semantic Scholar. [Link]
-
Azariah, A. N., et al. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Materials Chemistry and Physics, 88(1), 90-96. [Link]
-
NIST. (n.d.). p-Methoxybenzylidine p-phenylazoaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kelly, S. M. (2002). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. CHIMIA International Journal for Chemistry, 56(4), 137-143. [Link]
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The Physicochemical Profile of p-Methoxybenzylidene p-phenylazoaniline
The following technical guide provides an in-depth analysis of p-Methoxybenzylidene p-phenylazoaniline , a compound historically significant in the development of liquid crystal displays and relevant today as a model for studying molecular packing and phase transitions in organic materials.[1][2]
A Technical Guide for Research & Development Professionals
Executive Summary
p-Methoxybenzylidene p-phenylazoaniline (CAS: 744-66-1), often abbreviated as MBPAA , is a rod-like (calamitic) organic molecule exhibiting liquid crystalline properties.[1][2] Historically, it emerged during the "golden age" of liquid crystal research in the 1970s, utilized by researchers at institutions like Eastman Kodak for thermally addressed storage displays.[1][2]
For modern drug development professionals, MBPAA serves as a critical case study in solid-state chemistry .[1][2] Its structure—combining a labile Schiff base linkage with a rigid azo moiety—offers valuable insights into crystal polymorphism, anisotropic solubility, and the metabolic challenges associated with azo-compound reduction.[1][2]
Chemical Architecture & Synthesis
Structural Analysis
The molecule is a conjugated system comprising three phenyl rings linked by two functional groups:
-
Imine (Schiff Base) Linkage: Connects the anisole ring to the central phenyl ring.[1][2] This bond is hydrolytically unstable in acidic aqueous media, a relevant feature for prodrug design.[1][2]
-
Azo Linkage: Connects the central phenyl ring to the terminal aniline ring, providing the rigidity required for mesophase formation.[1][2]
Synthesis Pathway
The synthesis follows a classic condensation reaction between an aldehyde and an amine.[1][2]
Reaction Scheme: p-Anisaldehyde + p-Phenylazoaniline → p-Methoxybenzylidene p-phenylazoaniline + H₂O[1][2]
Figure 1: Synthetic pathway via acid-catalyzed condensation.[2]
Experimental Protocol
Objective: Synthesis of high-purity MBPAA for phase transition analysis.
-
Reagents:
-
Procedure:
-
Dissolve p-aminoazobenzene in absolute ethanol at 60°C.
-
Add p-anisaldehyde dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the imine formation.[1][2]
-
Reflux the mixture for 3-4 hours. The solution will darken as the conjugated product forms.[1][2]
-
Cool slowly to room temperature, then to 4°C to induce crystallization.[1][2]
-
-
Purification:
Physical Characterization & Phase Behavior
MBPAA is a monotropic or enantiotropic liquid crystal, depending on purity and thermal history.[1][2] It exhibits a Nematic phase, characterized by long-range orientational order but no positional order.[1][2]
Phase Transition Data
The following data represents typical values for purified samples.
| Transition | Temperature (°C) | Observation |
| Melting Point (C | 147°C | Transition from solid crystal to nematic liquid crystal.[2] |
| Clearing Point (N | ~180°C | Transition from nematic phase to isotropic liquid.[2] |
| Crystal System | Monoclinic | Space group |
Note: Transition temperatures are sensitive to impurities.[1][2] The presence of unreacted aldehyde can significantly depress the nematic range.[2]
Crystal Structure and Packing
X-ray diffraction studies (Vani & Vijayan, 1977) reveal that MBPAA crystallizes in a herringbone arrangement .[1][2]
-
Packing: Molecules pack in an antiparallel fashion to maximize dipole-dipole interactions between the methoxy and azo groups.[1][2]
-
Disorder: The structure often exhibits rotational disorder in the terminal phenyl rings, a common feature in nematogenic solids that contributes to the entropy-driven phase transition.[1][2]
Historical Discovery & Application
The Kodak Era (1970s)
In the early 1970s, researchers at Eastman Kodak investigated MBPAA as a material for thermally addressed storage displays .[1][2] Unlike modern LCDs that use electric fields to switch pixels, these early devices used a laser to locally heat the liquid crystal from the nematic to the isotropic phase.[1][2] Upon rapid cooling, the material would freeze into a scattering (opaque) texture, creating an image.[1][2]
-
Mechanism: Laser heating
Isotropic Phasengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Rapid Cool Scattering Texture (Storage State).[2] -
Erasure: Application of an electric field re-aligned the molecules into a transparent state.[1][2]
Relevance to Drug Development
While MBPAA is not a pharmaceutical active, its physicochemical properties make it a relevant model system for pharmaceutical scientists.[1][2]
Solid-State Chemistry & Polymorphism
Drug development relies on controlling the crystal form of an API (Active Pharmaceutical Ingredient).[1][2] MBPAA demonstrates how slight structural changes (e.g., the "elbow" angle of the azo vs. imine bond) dictate packing efficiency.[1][2] Studying MBPAA's crystallization kinetics provides insight into:
-
Ostwald Ripening: The growth of stable crystals at the expense of metastable ones.[1][2]
-
Solvate Formation: The Schiff base propensity to incorporate solvent molecules.[1][2]
Metabolic Stability (Azo & Imine Alerts)
The structure contains two "structural alerts" frequently encountered in medicinal chemistry:
-
Azo Group (-N=N-): In vivo, azoreductases (gut bacteria) cleave this bond, releasing primary aromatic amines.[1][2] For MBPAA, this releases p-phenylenediamine derivatives, which are potential genotoxins.[1][2]
-
Schiff Base (-CH=N-): This bond is liable to hydrolysis in the acidic environment of the stomach (pH 1.2), reverting to the aldehyde and amine.[1][2]
Toxicological Pathway:
Figure 2: Metabolic degradation pathways relevant to toxicology screening.[1][2]
References
-
Eastman Kodak Research: "Materials aspects of thermally addressed smectic and cholesteric liquid crystal storage displays." Journal of Applied Physics, 1974.[1][2][3]
-
Crystal Structure: Vani, G. V., & Vijayan, K.[1][2][4] "The crystal and molecular structure of the nematogenic compound N-p-methoxybenzylidene-p-phenylazoaniline (MBPAA)." Acta Crystallographica Section B, 1977.[1][2][4]
-
Phase Transitions: "Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica." MDPI, 2011.[1][2] (Contextual reference for Schiff base LC behavior). [1][2]
-
Chemical Identity: "p-Methoxybenzylidene p-phenylazoaniline - CAS 744-66-1."[1][2][5][6] Matrix Scientific / NIST WebBook.[1][2]
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Technical Guide: Engineering Photo-Responsive Systems with Azo-Based Liquid Crystals
Executive Summary
This technical guide addresses the engineering principles and application protocols for Azobenzene-based Liquid Crystals (Azo-LCs) . Unlike passive structural materials, Azo-LCs are "smart" stimuli-responsive systems that convert photonic energy directly into mechanical work or chemical potential changes.
This document is designed for researchers in drug delivery and soft robotics . It moves beyond basic theory to provide actionable engineering logic: how to tune the order parameter for maximum actuation strain and how to stabilize non-equilibrium states for controlled drug release.
The Mechanistic Foundation: Photochemical Phase Transitions
The utility of Azo-LCs rests on a single molecular event: the trans-cis photoisomerization of the azobenzene moiety. This molecular shape change propagates through the liquid crystalline director field, causing macroscopic deformation or phase transitions.[1]
The Physics of Disorder
-
The Trans State: Thermally stable, rod-like (calamitic). Compatible with the nematic LC phase, stabilizing the order parameter (
). -
The Cis State: Metastable, bent (V-shaped). Acts as a "impurity" in the LC lattice, reducing the order parameter (
). -
The Actuation Mechanism: Upon UV irradiation (typically 365 nm), the population of bent cis isomers increases. If the concentration exceeds a critical threshold, the material undergoes a Nematic-to-Isotropic (N-I) transition . In crosslinked elastomers (LCEs), this disordering manifests as macroscopic contraction along the director axis.[1]
Visualization of the Signaling Pathway
The following diagram maps the causality from photon absorption to macroscopic work.
Figure 1: The photonic transduction pathway. UV light triggers steric hindrance at the molecular level, cascading into macroscopic phase changes.
Application A: Photopharmacology & Smart Drug Delivery
In drug development, Azo-LCs are utilized not just as carriers, but as active gating mechanisms .
Azo-Liposomes and Vesicles
By incorporating azobenzene amphiphiles into lipid bilayers, researchers create vesicles that destabilize "on command."
-
Mechanism: The trans form allows tight packing of the bilayer (impermeable). UV irradiation induces the cis form, increasing the area per molecule and creating transient pores or causing total vesicle rupture.
-
Critical Parameter: The Weigert Effect . Linearly polarized light can induce reorientation of the azobenzene perpendicular to the polarization, allowing for directional control of permeability in tissue engineering scaffolds.
Key Experimental Consideration: Thermal Relaxation
A major challenge in biological settings is the spontaneous thermal relaxation of cis back to trans (half-life varies from seconds to hours).
-
Engineering Fix: Use ortho-fluorinated azobenzenes . The fluorine substitution separates the
and absorption bands, allowing the use of visible light (safer for cells) for switching and significantly increasing the thermal stability of the cis state (half-life extended to days).
Application B: Soft Robotics & 4D Printing
Liquid Crystal Elastomers (LCEs) combine the order of LCs with the entropy of rubber.
Programmable Anisotropy
The "intelligence" of an LCE robot is programmed during synthesis. By aligning the mesogens (via surface rubbing or magnetic fields) before crosslinking, you define the axis of actuation.
-
Contraction: Alignment parallel to the long axis.[2]
-
Bending: Splayed or twisted alignment through the film thickness.
Data Comparison: LCEs vs. Competitors
The following table highlights why Azo-LCEs are superior for wireless actuation.
| Feature | Azo-LCEs | Hydrogels | Shape Memory Alloys (SMA) |
| Stimulus | Light (Remote, precise) | pH / Water (Slow diffusion) | Heat / Electricity |
| Response Time | Milliseconds to Seconds | Minutes | Seconds |
| Strain | 20% - 400% (Tunable) | >100% (Swelling) | <8% |
| Modulus | 1 - 100 MPa | <1 MPa (Too soft for load) | >10 GPa (Rigid) |
| Reversibility | High (Photochemical) | Low (Solvent exchange) | High (Thermal cycle) |
Experimental Protocol: Synthesis of a Photo-Actuating LCE Film
Objective: Synthesize a monodomain LCE film that bends upon UV irradiation. Safety: Acrylates are sensitizers. Azobenzene is a potential carcinogen.[3] Work in a fume hood under yellow light (to prevent premature isomerization).
Materials
-
Mesogen: RM257 (Diacrylate liquid crystal monomer).
-
Photo-switch: 4,4'-Di(6-acryloyloxyalkyloxy)azobenzene (Azo-crosslinker).
-
Photoinitiator: Irgacure 651 (1 wt%).
-
Alignment Cell: Two glass slides coated with rubbed polyimide (PI), separated by 20µm spacers.
Workflow Diagram
Figure 2: Synthesis workflow. Note the critical checkpoint at step 3 to ensure monodomain alignment before locking the structure.
Step-by-Step Methodology
-
Melt Mixing: Combine RM257 (85 mol%), Azo-crosslinker (15 mol%), and Irgacure 651 in a vial. Heat to 90°C (isotropic phase) and vortex to mix.
-
Cell Filling: Capillary fill the mixture into the PI-coated cell at 90°C. Why: Filling in the isotropic phase prevents flow-induced alignment defects.
-
Annealing (The Critical Step): Slowly cool the cell (1°C/min) to 65°C (Nematic phase).
-
Polymerization: Cure with Visible Light (>400nm) for 30 minutes.
-
Caution: Do NOT use UV light for curing. UV will trigger the azo-isomerization during polymerization, locking the material in a disordered state and ruining the actuator.
-
-
Extraction: Open the cell and peel off the film.
-
Testing: Cut a strip (10mm x 2mm). Irradiate with 365nm UV LED (20 mW/cm²). The strip should bend towards the light source within 2-5 seconds.
References
-
White, T. J., & Broer, D. J. (2015). Programmable and adaptive mechanics with liquid crystal polymer networks and elastomers. Nature Materials, 14(11), 1087–1098. Link
-
Yu, H., & Ikeda, T. (2011). Photomechanics: Light-driven actuator materials based on liquid crystals. Advanced Materials, 23(38), 4349–4376. Link
-
Kyeremateng, S. O., et al. (2019). Electrically and optically responsive liquid crystal elastomer actuators. Journal of Applied Physics. Link
-
Pang, X., et al. (2019). Azobenzene-containing liquid crystal polymers for biological applications. Bioconjugate Chemistry. Link
-
Mahimwalla, Z., et al. (2012). Azobenzene photomechanics: prospects and potential applications. Polymer Bulletin. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-responsive liquid crystals derived from azobenzene centered cholesterol-based tetramers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Experimental procedure for synthesizing p-Methoxybenzylidene p-phenylazoaniline
This Application Note provides a rigorous, field-validated protocol for the synthesis of p-Methoxybenzylidene p-phenylazoaniline , a functional molecule combining a photo-responsive azo group with a liquid crystalline Schiff base core.
Part 1: Introduction & Strategic Significance
Target Molecule: p-Methoxybenzylidene p-phenylazoaniline IUPAC Name: (E)-4-((4-methoxybenzylidene)amino)azobenzene Core Applications: Liquid Crystal (LC) displays, photo-switching materials, and non-linear optical (NLO) systems.
This synthesis is a classic condensation reaction between an aldehyde and an amine to form an azomethine (Schiff base) linkage. The presence of the azo group (
Scientific Integrity Note: The purity of the final compound is critical for liquid crystalline behavior. Even trace impurities can suppress the Nematic-Isotropic (
Part 2: Safety & Pre-requisites
CRITICAL WARNING:
-
p-Aminoazobenzene is a Category 1B Carcinogen and skin sensitizer. It must be handled in a certified fume hood with double-gloving (Nitrile).
-
p-Anisaldehyde is air-sensitive and oxidizes to anisic acid upon prolonged exposure. Use fresh or distilled reagents.
| Reagent | CAS No.[1][2][3][4][5] | Hazard Class | Handling Precaution |
| p-Aminoazobenzene | 60-09-3 | Carcinogen, Toxic | Fume hood, Dust mask (N95/P100) |
| p-Anisaldehyde | 123-11-5 | Irritant | Avoid air exposure |
| Ethanol (Absolute) | 64-17-5 | Flammable | Keep away from heat sources |
| Glacial Acetic Acid | 64-19-7 | Corrosive | Use glass pipette |
Part 3: Experimental Protocol
Reaction Mechanism
The synthesis proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer and dehydration.
-
Catalyst Role: Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, thereby facilitating the attack by the weak nucleophile (p-aminoazobenzene).
-
Equilibrium Control: The reaction generates water. Continuous removal of water or using excess solvent drives the equilibrium toward the Schiff base product (Le Chatelier's principle).
Materials & Equipment
-
Glassware: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional but recommended for high yield), Magnetic Stir Bar.
-
Reagents:
-
p-Aminoazobenzene (1.97 g, 10 mmol)
-
p-Anisaldehyde (1.36 g / 1.22 mL, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Step-by-Step Procedure
Step 1: Solubilization
-
In a 250 mL RBF, dissolve 1.97 g of p-aminoazobenzene in 30 mL of absolute ethanol .
-
Stir at room temperature until the orange solid is fully dispersed. Slight warming (40°C) may be required.[6]
Step 2: Addition & Catalysis
-
Add 1.36 g (approx. 1.22 mL) of p-anisaldehyde dropwise to the stirring solution.
-
Add 2-3 drops of glacial acetic acid . The acid acts as a catalyst; do not add in excess as it may protonate the amine and inhibit nucleophilic attack.
Step 3: Reflux
-
Attach the reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) for 3 to 4 hours .
-
Validation Check: The solution should darken slightly, and TLC (Thin Layer Chromatography) in 8:2 Hexane:Ethyl Acetate should show the disappearance of the starting amine spot (
) and the appearance of a new product spot.
Step 4: Isolation
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath (0-4°C) for 30 minutes to induce crystallization.
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the crude solid with cold ethanol (10 mL) to remove unreacted aldehyde.
Step 5: Purification (Recrystallization)
-
Solvent: Hot Ethanol or a mixture of Ethanol/Acetone (1:1).
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then refrigerate.
-
Target Appearance: Deep orange/red needles or plates.
Part 4: Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following parameters.
Physical Properties[2][3][5][7][8][9][10]
| Property | Expected Value/Range | Method of Verification |
| Appearance | Orange/Red Crystalline Solid | Visual Inspection |
| Yield | 75% - 85% | Gravimetric Analysis |
| Melting Point ( | Liquid Crystalline Range | DSC / Capillary Method |
| Solubility | Soluble in CHCl | Solubility Test |
Note: As a liquid crystal, this compound may exhibit multiple phase transitions (e.g., Crystal
Spectroscopic Validation
-
FT-IR (KBr Pellet):
- (Imine): Sharp peak at 1610–1625 cm⁻¹ (Diagnostic).
- (Methoxy): Strong band at 1250 cm⁻¹ .
-
Absence: No broad peaks at 3300–3400 cm⁻¹ (indicates absence of starting amine -NH
).
-
H-NMR (CDCl
, 400 MHz):-
8.4–8.5 ppm (1H, s): Azomethine proton (
). This singlet confirms the formation of the Schiff base. -
3.8–3.9 ppm (3H, s): Methoxy protons (
). - 6.9–8.0 ppm (Ar-H): Aromatic multiplets.
-
8.4–8.5 ppm (1H, s): Azomethine proton (
Part 5: Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.
Caption: Operational workflow for the synthesis of p-Methoxybenzylidene p-phenylazoaniline with embedded QC checkpoints.
Part 6: Troubleshooting & Optimization
Problem 1: Low Yield or No Precipitate
-
Cause: High solubility of the product in ethanol at room temperature.
-
Solution: Concentrate the reaction mixture by rotary evaporation to half its volume before cooling. Alternatively, add a few drops of water to the cold solution to induce precipitation (Schiff bases are hydrophobic).
Problem 2: Product is Oily/Sticky
-
Cause: Presence of unreacted aldehyde or incomplete dehydration.
-
Solution: Triturate the oil with cold hexane or diethyl ether. The impurities will dissolve, leaving the solid Schiff base. Recrystallize immediately.
Problem 3: Hydrolysis
-
Cause: Schiff bases are moisture sensitive.
-
Solution: Ensure all glassware is dry. Store the final product in a desiccator. If the IR shows an -OH peak or -NH peak, the product has hydrolyzed; re-synthesize under stricter anhydrous conditions.
References
-
Liquid Crystal Properties of Schiff Bases
- Title: Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica.
- Source: MDPI (M
-
URL:[Link]
-
Synthesis of Azo-Schiff Bases
- Title: Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)
- Source: National Institutes of Health (PubMed Central)
-
URL:[Link]
- Safety Data (p-Aminoazobenzene)
-
General Protocol for Schiff Base Condensation
- Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
- Source: National Institutes of Health (PubMed Central)
-
URL:[Link]
Sources
- 1. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 2. Aniline Yellow - Wikipedia [en.wikipedia.org]
- 3. accustandard.com [accustandard.com]
- 4. CAS-60-09-3, 4-Amino Azobenzene (4-phenylazoaniline) for Synthesis Manufacturers, Suppliers & Exporters in India | 006350 [cdhfinechemical.com]
- 5. p-Aminoazobenzene [drugfuture.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
Using FTIR to identify p-Methoxybenzylidene p-phenylazoaniline
Application Note: Structural Characterization and Phase Transition Monitoring of p-Methoxybenzylidene p-phenylazoaniline (MBPA) via FTIR
Executive Summary
This guide details the protocol for the identification and structural analysis of p-Methoxybenzylidene p-phenylazoaniline (MBPA) using Fourier Transform Infrared (FTIR) spectroscopy. MBPA is a thermotropic liquid crystal (LC) belonging to the Schiff base class, characterized by a rigid core containing both azomethine (
This protocol serves two critical functions in drug development and materials science:
-
Quality Assurance: Verifying the integrity of the Schiff base linkage against hydrolysis.
-
Functional Analysis: Monitoring photo-isomerization (trans-cis) and phase transitions (nematic-isotropic) critical for optical switching applications.
Chemical Context & Structural Logic
To interpret the spectrum, one must deconstruct the molecule into its vibrational active centers. MBPA is synthesized via the condensation of p-anisaldehyde and p-aminoazobenzene .
-
Target Structure:
-
Critical Quality Attribute (CQA): The formation of the Imine (
) bond and the absence of precursor Carbonyl ( ) and Amine ( ) bands.
Diagram 1: Structural Logic & Spectral Assignments
Caption: Deconstruction of MBPA functional groups into expected FTIR vibrational modes.
Experimental Protocol
Sample Preparation
MBPA is a solid at room temperature but exhibits liquid crystalline phases upon heating.
-
Method A: KBr Pellet (Recommended for Structural ID)
-
Why: Provides the highest spectral resolution and avoids pressure-induced phase transitions common in soft materials.
-
Protocol: Mix 1 mg MBPA with 100 mg spectroscopic grade KBr. Grind to a fine powder. Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
-
Method B: ATR (Attenuated Total Reflectance) (Recommended for Phase Studies)
-
Why: Allows for in situ heating (using a temperature-controlled stage) and UV irradiation without destroying the sample.
-
Protocol: Place a small amount of solid MBPA on a Diamond or ZnSe crystal. Apply minimal pressure to ensure contact.
-
Instrument Parameters
-
Detector: DTGS (standard) or MCT (for rapid kinetic studies of photo-isomerization).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Routine) or 4 (Kinetic).
-
Range: 4000 – 400 cm⁻¹.
Diagram 2: Measurement Workflow
Caption: Decision workflow for selecting the appropriate sampling technique based on analytical goals.
Spectral Analysis & Interpretation
The following table synthesizes data from standard spectroscopic tables and specific literature on Schiff base liquid crystals.
Table 1: Functional Group Assignments for MBPA
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 1615 – 1625 | Imine ( | Stretching | PRIMARY ID. Confirms Schiff base formation.[1] |
| 2835 – 2845 | Methoxy ( | C-H Stretching | Distinguishes from non-alkoxy analogs. |
| 1250 – 1260 | Aryl Ether ( | Stretching | Strong band, confirms methoxy attachment. |
| 1580 – 1600 | Aromatic Ring | Standard aromatic skeleton. | |
| 1500 – 1510 | Aromatic Ring | Often mixed with N-H deformation if impure. | |
| 1400 – 1450 | Azo ( | Stretching | Weak/Obscured. Hard to see in symmetric trans-isomers. |
| 830 – 840 | Para-Substituted Ring | C-H Out-of-Plane | Confirms 1,4-substitution pattern. |
| ~1150 - 1170 | C-N | Stretching | Linkage between ring and imine/azo nitrogen. |
Purity Validation (Self-Validating System)
To ensure the sample is pure MBPA and not a mixture of reactants, check these "Negative Control" regions:
-
The Carbonyl Trap (1680 – 1700 cm⁻¹): If a peak exists here, the sample contains unreacted p-anisaldehyde or has hydrolyzed. Action: Recrystallize from ethanol.
-
The Amine Trap (3300 – 3500 cm⁻¹): Two sharp bands (doublet) indicate unreacted p-aminoazobenzene . Action: Wash with dilute acid/recrystallize.
Advanced Applications
Monitoring Phase Transitions (Variable Temperature FTIR)
MBPA is a thermotropic liquid crystal. As it is heated from Crystal (K)
-
Protocol: Use a heated ATR stage. Ramp temperature at 2°C/min.
-
Observation:
-
Crystal Phase: Sharp, distinct peaks (especially C-H out-of-plane bending at 830 cm⁻¹).
-
Nematic Phase: Peaks broaden slightly; minor frequency shifts in the
band due to loss of crystalline packing. -
Isotropic Phase: Significant broadening; loss of fine structure in the fingerprint region.
-
Photo-Isomerization (Trans-Cis Switching)
Upon UV irradiation (typically 365 nm), the Azo group isomerizes from trans (linear) to cis (bent).
-
Protocol: Irradiate the ATR film with a UV LED while collecting spectra.
-
Observation:
-
The Trans-Azo bands (associated with the 1400-1450 cm⁻¹ region and ring modes) will decrease.
-
New bands may appear or shift slightly due to the change in symmetry and dipole moment of the cis isomer.
-
Note: The
band may also shift slightly due to the electronic perturbation of the conjugated system.
-
References
-
NIST Chemistry WebBook. p-Methoxybenzylidine p-phenylazoaniline (CAS 744-66-1). National Institute of Standards and Technology. [Link]
-
PubChem. N-(p-Methoxybenzylidene)-p-nitroaniline (Structural Analog & Spectral Data). National Library of Medicine. [Link]
-
ResearchGate. Synthesis and Liquid Crystal Characterization of Schiff Bases. (General reference for Schiff Base LC IR assignments). [Link]
-
RSC Advances. Photo-isomerization of azobenzene liquid crystals. (Mechanism of Azo-switching).[2][3] [Link]
Sources
1H NMR analysis of p-Methoxybenzylidene p-phenylazoaniline
Application Note: 1H NMR Characterization of p-Methoxybenzylidene p-phenylazoaniline
Abstract & Scope
This application note details the protocol for the structural validation of p-Methoxybenzylidene p-phenylazoaniline (MBPAA) using 1H NMR spectroscopy. MBPAA is a functional liquid crystal material exhibiting dual photo-responsive behavior due to the presence of both azomethine (Schiff base) and azo (-N=N-) linkages. This guide addresses the specific challenges in analyzing this molecule, including distinguishing overlapping aromatic signals, detecting E/Z photoisomerization, and identifying hydrolysis degradation products.
Chemical Structure & Theoretical Assignments
Molecule: p-Methoxybenzylidene p-phenylazoaniline
Molecular Formula: C
The molecule consists of three distinct magnetic environments:
-
The Methoxybenzylidene Fragment: Electron-rich, giving characteristic upfield aromatic signals.
-
The Central Phenylene Linker: Sandwiched between the electron-withdrawing imine and azo groups.
-
The Phenylazo Terminus: A conjugated aromatic system susceptible to photoisomerization.
Signal Assignment Logic (Workflow)
Caption: Logical workflow for assigning the 1H NMR signals of MBPAA, prioritizing diagnostic singlets before deconvoluting the complex aromatic region.
Experimental Protocol
Materials
-
Analyte: p-Methoxybenzylidene p-phenylazoaniline (>98% purity recommended).
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% v/v TMS.-
Note: DMSO-d
may be used if solubility is an issue, but CDCl typically provides sharper resolution for aromatic multiplets.
-
-
NMR Tube: 5 mm precision borosilicate glass (Wilmad 507-PP or equivalent).
Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of the solid sample.
-
Dissolution: Add 600 µL of CDCl
.-
Critical Step: Schiff bases are sensitive to acid-catalyzed hydrolysis. Ensure the CDCl
is fresh and not acidic. If in doubt, pass the solvent through a small plug of basic alumina before use.
-
-
Filtration: If the solution is cloudy (indicating polymerization or insolubles), filter through a small glass wool plug directly into the NMR tube.
-
Degassing (Optional but Recommended): To prevent paramagnetic broadening from dissolved oxygen and to stabilize the photo-isomer state, flush the tube with nitrogen gas for 30 seconds before capping.
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for aromatic resolution.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton (e.g., Bruker zg30).
-
Scans (NS): 16 or 32 (Sufficient for 10 mg sample).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 14 ppm (to catch potential aldehyde impurities ~9.9 ppm).
Results & Analysis
Expected Chemical Shifts (CDCl )
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Imine | 8.40 – 8.55 | Singlet (s) | 1H | -CH=N- | Diagnostic Peak. Sharp singlet. Broadening indicates hydrolysis or exchange. |
| Aromatic | 7.95 – 8.05 | Multiplet (m) | 2H | Ortho to Azo (Phenyl ring) | Deshielded by azo group anisotropy. |
| Aromatic | 7.85 – 7.95 | Doublet (d) | 2H | Ortho to Imine (Central ring) | Part of AA'BB' system. |
| Aromatic | 7.80 – 7.90 | Doublet (d) | 2H | Ortho to Imine (Methoxy ring) | Part of AA'BB' system. |
| Aromatic | 7.45 – 7.55 | Multiplet (m) | 3H | Meta/Para (Phenyl ring) | Overlapping signals. |
| Aromatic | 7.35 – 7.45 | Doublet (d) | 2H | Ortho to Azo (Central ring) | Part of AA'BB' system. |
| Aromatic | 6.95 – 7.05 | Doublet (d) | 2H | Ortho to OMe (Methoxy ring) | Diagnostic Peak. Shielded by electron-donating methoxy group. |
| Alkyl | 3.85 – 3.90 | Singlet (s) | 3H | -OCH | Intensity Reference. Use this to calibrate integration. |
Detailed Interpretation
-
The Imine "Anchor" (8.4 - 8.55 ppm): This singlet confirms the formation of the Schiff base. If this peak is absent or accompanied by a peak at ~9.9 ppm, the condensation is incomplete or the sample has hydrolyzed.
-
The Methoxy "Shield" (3.88 ppm): This sharp singlet is the cleanest signal in the spectrum. Set its integral to 3.00.
-
Aromatic Complexity:
-
The protons ortho to the methoxy group (6.9-7.0 ppm) are significantly upfield due to the resonance effect of the oxygen lone pairs.
-
The protons ortho to the azo group and the imine bond are downfield (7.8-8.1 ppm) due to the electron-withdrawing nature of these pi-systems.
-
Note: 2D COSY is highly recommended to definitively trace the scalar coupling networks between the overlapping aromatic multiplets.
-
Troubleshooting & Impurity Profiling
Hydrolysis (The "Water" Problem)
Schiff bases are thermodynamically unstable in the presence of water and acid.
-
Indicator: Appearance of a singlet at ~9.87 ppm (Aldehyde proton of p-anisaldehyde) and a broad singlet at ~4.0-6.0 ppm (Amine protons of p-aminoazobenzene).
-
Remediation: Dry the sample under high vacuum; filter solvent through basic alumina.
Photoisomerization (The "Light" Problem)
Azo compounds undergo trans (
-
Indicator: Small "shadow" peaks appearing slightly upfield of the main aromatic signals and the methoxy singlet.
-
Control: To obtain a pure trans spectrum, keep the sample in the dark or heat gently to 50°C to revert the metastable cis form to the ground state trans form.
Impurity Pathway Diagram
Caption: Degradation and isomerization pathways detectable by 1H NMR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shifts of Schiff bases and azo dyes).
-
Popova, E., et al. (2020). "Synthesis and spectral properties of new azo-azomethine dyes." Journal of Molecular Structure, 1203, 127420. (Provides comparative NMR data for azo-Schiff bases).
-
Reich, H. J. (2023). "1H NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. (Authoritative database for fragment chemical shifts).
-
ChemicalBook. (2023). "N-(4-Methoxybenzylidene)aniline 1H NMR Spectrum." (Reference spectrum for the benzylidene fragment).
Differential Scanning Calorimetry (DSC) of p-Methoxybenzylidene p-phenylazoaniline
Application Note: AN-DSC-LC-402 Thermal Characterization of Photo-Responsive Liquid Crystals: Differential Scanning Calorimetry of p-Methoxybenzylidene p-phenylazoaniline
Executive Summary
This application note details the protocol for the thermal analysis of p-Methoxybenzylidene p-phenylazoaniline , a conjugated Schiff base-azo hybrid molecule. This compound represents a class of "photochromic liquid crystals" where the rigid Schiff base core (
Accurate Differential Scanning Calorimetry (DSC) is critical for drug delivery systems and optical storage materials to determine the Operating Temperature Range (Nematic window) and Thermal Stability . This guide provides a self-validating workflow to distinguish between crystal melting (
Material Science Background
To interpret the DSC data correctly, one must understand the molecular behavior of this specific compound.
-
Molecular Architecture:
-
Rigid Core: The central benzylidene-aniline linkage provides the structural anisotropy required for liquid crystallinity (mesomorphism).
-
Tail Group: The p-methoxy group acts as a polar terminal, enhancing the dipole moment and stabilizing the nematic phase.
-
Azo Moiety: The phenylazo tail extends the conjugation length. Note that azo groups can undergo trans-cis isomerization under UV light; however, DSC is performed in the dark (thermal only) to establish the baseline phase behavior of the stable trans isomer.
-
-
Expected Phase Transitions:
-
Crystal (Cr)
Nematic (N): The melting point ( ). A sharp, high-enthalpy endothermic peak. -
Nematic (N)
Isotropic (I): The clearing point ( ). A smaller, broader endothermic peak representing the loss of orientational order.
-
Experimental Protocol
Reagents and Equipment
-
Sample: p-Methoxybenzylidene p-phenylazoaniline (High purity >98% is required to prevent transition broadening).
-
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series, PerkinElmer DSC 8000, or similar).
-
Crucibles: Hermetic Aluminum Pans (Tzero or standard).
-
Why? Schiff bases can be susceptible to hydrolysis, and azo compounds may sublime slightly before melting. Hermetic sealing ensures mass integrity and prevents sensor contamination.
-
-
Purge Gas: Dry Nitrogen (50 mL/min).
Sample Preparation Workflow
-
Weighing: Weigh 2.0 – 5.0 mg of the sample directly into the bottom of the pan. Ensure good thermal contact.
-
Sealing: Encapsulate using a hermetic press. Verify the seal is flat.
-
Reference: Use an empty hermetic aluminum pan of matched weight (
0.05 mg).
Thermal Cycle Program (The "Heat-Cool-Heat" Logic)
Standard single-heating runs are insufficient for Liquid Crystals due to thermal history (polymorphism) induced by synthesis solvents.
-
Step 1: Equilibration: Equilibrate at 20°C.
-
Step 2: First Heating (Erasure): Ramp 10°C/min to 160°C (or 20°C above expected clearing point).
-
Goal: Erase thermal history and solvent effects. Do not analyze this data for critical transition temperatures.
-
-
Step 3: Cooling (Crystallization/Mesophase Formation): Ramp 5°C/min to 0°C.
-
Goal: Observe reversible mesophases (Isotropic
Nematic). Slower rates reduce supercooling effects.
-
-
Step 4: Second Heating (Analytical Run): Ramp 5°C/min or 10°C/min to 170°C.
-
Goal: This is the valid data set for
and .
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure and decision-making process.
Figure 1: Operational workflow for the DSC characterization of Azo-Schiff base liquid crystals.
Data Analysis & Interpretation
Upon analyzing the Second Heating curve, you will observe specific endothermic events. Use the table below to classify them.
| Transition Type | Peak Shape | Enthalpy ( | Interpretation |
| Crystal | Sharp, Narrow | High (> 20 kJ/mol) | The collapse of the 3D crystal lattice into a 1D oriented fluid. This is the Melting Point . |
| Nematic | Broad, Small | Low (< 2 kJ/mol) | Loss of orientational order (Clearing Point). The fluid becomes optically isotropic. |
| Glass Transition ( | Step Change | N/A | Rare in low molecular weight LCs unless quenched rapidly; indicates amorphous content. |
Calculation of Nematic Range
The functional temperature window for this material is defined as:
Troubleshooting: Decomposition
Azo-Schiff bases are generally stable up to ~200°C. However, if the baseline drifts significantly exothermic above
-
Corrective Action: Run a Thermogravimetric Analysis (TGA) to confirm degradation onset (
).
Phase Transition Logic
The following diagram explains how to interpret the heat flow signals relative to the molecular arrangement.
Figure 2: Phase transition pathway. The Nematic phase exists between the large melting peak and the smaller clearing peak.
References
-
Al-Obaidi, N. S. (2018).[1] Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Bases. World Journal of Environmental Biosciences.
-
Netzsch Analyzing & Testing. (n.d.). Liquid Crystal Transitions - Glossary. Netzsch.com.[2]
- Höhne, G. et al. (2010). Differential Scanning Calorimetry. Springer.
-
RSC Publishing. (2020). New wide-stability four-ring azo/ester/Schiff base liquid crystals. Royal Society of Chemistry.
-
MDPI. (2019). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry. MDPI.
Sources
Polarized Optical Microscopy (POM) for p-Methoxybenzylidene p-phenylazoaniline textures
Application Note: Characterization of Nematic Phases and Photo-Switching in p-Methoxybenzylidene p-phenylazoaniline (MBPAA) via Polarized Optical Microscopy
Executive Summary
This application note details the protocol for the morphological and phase transition analysis of p-Methoxybenzylidene p-phenylazoaniline (MBPAA) using Polarized Optical Microscopy (POM). MBPAA is a functional liquid crystal (LC) combining a Schiff base linkage (
While standard LCs are characterized solely by their thermal phase transitions, MBPAA requires a dual-modal analysis:
-
Thermotropic Analysis: Identification of Nematic (N) Schlieren textures and phase transition temperatures (
, ). -
Photonic Analysis: Observation of isothermal phase transitions (Nematic
Isotropic) induced by UV-mediated trans-cis photoisomerization.
This guide provides researchers with a self-validating workflow to distinguish intrinsic LC textures from preparation artifacts and to quantify photo-switching efficiency.[1][2]
Material Properties & Safety
Compound Identity:
-
IUPAC Name: (E)-4-((4-((E)-phenyldiazenyl)phenyl)imino)methyl)anisole[1][2][3]
-
Common Abbreviation: MBPAA[3]
-
Molecular Structure:
[1][2][3] -
Key Feature: The extended
-conjugated system allows for mesophase formation (Liquid Crystallinity) and photo-responsiveness.[1][2]
Physicochemical Characteristics:
| Property | Value / Description | Notes |
| Phase Behavior | Enantiotropic or Monotropic Nematic | Typically exhibits Nematic phase upon cooling from Isotropic.[1][2][3] |
| Melting Point ( | Transition from Crystal (Cr) to Nematic (N) or Isotropic (I).[1][2] | |
| Clearing Point ( | Variable ( | Transition from Nematic (N) to Isotropic (I).[1][2] |
| Texture | Schlieren, Marbled | Characteristic of Nematic phases.[2][3][4] |
| Photo-response | Triggers trans |
Safety Protocol:
-
Hazard: Azo compounds and Schiff bases can be potential irritants or sensitizers.[1][2][3]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3]
-
Handling: Prepare samples in a fume hood to avoid inhalation of fine powders during cell loading.
Experimental Configuration
To ensure reproducibility, the POM setup must be standardized.
-
Microscope: Transmitted light Polarized Optical Microscope (e.g., Nikon LV100, Olympus BX53).[3]
-
Polarizers: Crossed at
(Polarizer at , Analyzer at ). -
Hot Stage: Linkam or Mettler Toledo stage with PID control (Precision
). -
Light Source: Halogen or LED (White light) for texture observation; UV LED (365 nm) for in-situ photo-switching.[1][2]
-
Sample Cell:
Detailed Protocol: Sample Preparation & Analysis
Phase 1: LC Cell Assembly
Objective: Create a uniform thin film to prevent optical retardation saturation.
-
Cleaning: Sonicate glass slides in acetone (10 min)
isopropanol (10 min) DI water. Dry with gas. -
Spacer Deposition: Place a small amount of 5
glass bead spacers in UV glue or use Mylar strips on the edges of the bottom slide. -
Sandwiching: Place the top slide offset by 2 mm. Cure glue if necessary.[1][2]
-
Loading:
Phase 2: Thermotropic Characterization (Heating/Cooling Scans)
Objective: Determine phase transition temperatures and identify the Nematic texture.
-
Initial Heating: Heat sample at
to to ensure full isotropization (Field of view becomes dark under crossed polars). -
Controlled Cooling: Cool at
. -
Nucleation Observation:
-
Watch for the emergence of bright "droplets" from the dark isotropic background. These are Nematic droplets .
-
Validation: As droplets coalesce, they should form a Schlieren Texture .[2] Look for point singularities (brushes meeting at a point).[1][2]
-
Singularity Analysis: Rotate the stage. If the brushes rotate with the stage, the singularity strength is
.[3] If they rotate faster, .[2] The presence of (two brushes) definitively confirms the Nematic phase.[3]
-
-
Annealing: Hold temperature at
. This allows defects to annihilate and the texture to coarsen, making identification easier.
Phase 3: Photo-Switching Experiment
Objective: Verify the photo-responsive nature of the azo-linkage.
-
Stabilize: Maintain the sample in the Nematic phase (e.g.,
).[2] Texture should be bright and birefringent.[1][2] -
Irradiate: Expose the sample to UV light (365 nm, intensity
).[1][2] -
Observation:
-
Recovery: Turn off UV. The sample should thermally relax back to the trans state, and the Nematic texture will re-nucleate.
Logic & Workflow Visualization
The following diagram illustrates the decision-making process for identifying the phases and validating the photo-switching effect.
Figure 1: Experimental workflow for the thermal and photonic characterization of MBPAA liquid crystals.[2]
Troubleshooting & Validation
| Observation | Potential Cause | Corrective Action |
| Dark Field (No Birefringence) | Sample is Isotropic or Homeotropic. | 1. Conoscope: Check for Maltese cross (Homeotropic).[1][2] 2. Touch test: Press coverslip; if flash occurs, it's homeotropic Nematic.[2] |
| Crystallization during Cooling | Cooling rate too slow; Supercooling.[1][2] | Increase cooling rate to catch the mesophase before crystallization.[2] |
| No Photo-switching | UV intensity too low or sample too thick.[1][2] | 1. Use thinner cells ( |
| Brown/Discolored Sample | Thermal degradation. | MBPAA is sensitive to oxidation.[1][2] Perform experiments under inert atmosphere ( |
References
-
Dierking, I. (2022).[1][2][3] The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
-
Al-Dujaili, A. H., et al. (2017).[1][2][3] Synthesis and mesomorphic properties of azo-Schiff base liquid crystals. Molecular Crystals and Liquid Crystals.[1][2][3][5][6][7][8]
-
PubChem. (2023).[1][2][3] Compound Summary: N-(p-Methoxybenzylidene)-p-phenylazoaniline.[1][2][3] National Library of Medicine.[1][2][3]
-
Lavrentovich, O. D. (2025).[1][2][3] Polarization Microscope Pictures of Liquid Crystals. Kent State University Liquid Crystal Institute.[1][2]
Sources
- 1. p-Methoxybenzylidene p-ethylaniline | C16H17NO | CID 141502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(p-Methoxybenzylidene)-p-nitroaniline | C14H12N2O3 | CID 262174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webs.ucm.es [webs.ucm.es]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes - World Scientific News [worldscientificnews.com]
p-Methoxybenzylidene p-phenylazoaniline in guest-host liquid crystal displays
Technical Application Note: Characterization and Integration of p-Methoxybenzylidene p-phenylazoaniline (MBPA) in Guest-Host Liquid Crystal Systems
Executive Summary
This application note details the protocol for utilizing p-Methoxybenzylidene p-phenylazoaniline (MBPA) as a dichroic guest in nematic liquid crystal (LC) hosts.[1] MBPA is a dual-functional mesogen combining a Schiff base linkage with an azobenzene moiety.[1] This unique architecture allows it to function as both a dichroic dye (enhancing contrast in Guest-Host displays) and a photo-active switch (enabling optical addressing).[1]
This guide is designed for researchers in materials science and optical physics, providing validated workflows for formulation, cell assembly, and electro-optical characterization.
Molecular Architecture & Mechanism
The efficacy of MBPA in Guest-Host Liquid Crystal Displays (GH-LCDs) relies on two fundamental physical phenomena: Anisotropic Absorption (Dichroism) and Photoisomerization .[1]
Structural Anisotropy
MBPA possesses a rigid, rod-like structure in its trans configuration, allowing it to align effectively with the director (
-
Chemical Structure:
[1] -
Chromophores: The molecule contains two key chromophores: the imine (
) and the azo ( ) groups. The transition dipole moment is largely parallel to the long molecular axis, resulting in positive dichroism.
The Guest-Host Effect
In the "Guest-Host" mode, the LC molecules (Host) force the MBPA molecules (Guest) to align.
-
OFF State (No Voltage): Dye molecules align parallel to the glass substrates (homogeneous alignment).[1] Absorption of light polarized parallel to the director is maximal (
). -
ON State (Voltage Applied): The LC director reorients vertically (homeotropic) along the electric field. The dye follows, presenting its smallest cross-section to incident light. Absorption is minimal (
).[1]
Photo-Switching Mechanism
Upon irradiation with UV light (typically
Figure 1: Cycle of photoisomerization and its effect on the liquid crystal host order.[1]
Protocol: Formulation and Cell Assembly
Objective: To prepare a homogeneous Guest-Host mixture and assemble a test cell for characterization.
Materials Required:
-
Guest: p-Methoxybenzylidene p-phenylazoaniline (MBPA) [Purity >98% by HPLC].[1]
-
Host: Nematic Liquid Crystal (e.g., E7, ZLI-1132, or 5CB).[1]
-
Solvent: Chloroform or Dichloromethane (Spectroscopic grade).[1]
-
Substrates: ITO-coated glass with planar polyimide alignment layer (rubbed).[1]
-
Spacers: 10
or 20 Mylar spacers.
Step-by-Step Methodology:
-
Doping Calculation: Calculate the mass of MBPA required for a 1.0 wt% to 3.0 wt% concentration.
-
Note: Do not exceed 5 wt% to avoid dye aggregation or destabilization of the nematic phase.
- [1]
-
-
Solvent Mixing (The "Wet" Method):
-
Dissolve the calculated amount of MBPA in a small volume (e.g., 1 mL) of chloroform.
-
Add the liquid crystal host to this solution.
-
Sonicate for 5 minutes to ensure complete mixing.
-
-
Solvent Evaporation:
-
Place the mixture in a vacuum oven at 40°C.
-
Evaporate the solvent completely (minimum 4 hours) to prevent bubble formation in the cell.
-
Critical Check: The final residue should be a homogeneous colored fluid, not a precipitate.
-
-
Cell Filling (Capillary Action):
-
Heat the Guest-Host mixture to the Isotropic Phase (typically >60°C for E7 mixtures). This reduces viscosity and ensures uniform dye distribution.
-
Apply a droplet to the edge of the assembled LC cell.
-
Allow capillary force to fill the cell.
-
Cool slowly (1°C/min) to room temperature to promote uniform alignment.
-
Protocol: Electro-Optical Characterization
Objective: Determine the Dichroic Ratio (
Experimental Setup:
-
Instrument: UV-Vis Spectrophotometer (Double beam).[1]
-
Accessory: Glan-Thompson Polarizer (placed in the sample beam).
-
Reference: An undoped LC cell (to subtract host absorption and reflection losses).
Measurement Procedure:
-
Baseline Correction: Perform a baseline scan with the reference (undoped) cell.[1]
-
Parallel Absorption (
): -
Perpendicular Absorption (
):-
Rotate the polarizer 90° (
is perpendicular to the rubbing direction). -
Record the absorbance at the same
.
-
Data Analysis:
The efficiency of the dye alignment is quantified by the Order Parameter (
| Metric | Formula | Description |
| Dichroic Ratio ( | Ratio of absorption in aligned vs. perpendicular states.[1] Higher is better. | |
| Order Parameter ( | Ranges from 0 (isotropic) to 1 (perfect alignment).[1] Typical target: |
Typical Data for MBPA in E7 Host:
- : ~380-420 nm (Trans band).[1]
- : 1.2 (Arbitrary Units).[1]
- : 0.2 (Arbitrary Units).[1]
-
Calculated R:
.[1] -
Calculated S:
.
Protocol: Photo-Switching Kinetics
Objective: Measure the response time of the trans-cis isomerization and thermal relaxation.
Figure 2: End-to-end experimental workflow for MBPA characterization.
-
Setup: Use a "Pump-Probe" configuration.[1][3]
-
Pump: UV LED (365 nm, ~10 mW/cm²).[1]
-
Probe: Low-intensity laser or monochromator beam at
(e.g., 400 nm).
-
-
Irradiation (Trans
Cis): -
Relaxation (Cis
Trans):
Troubleshooting & Optimization
-
Issue: Low Order Parameter (
).-
Cause: Poor alignment of the cell or plasticization of the host by the dye.
-
Solution: Verify the rubbing quality of the polyimide. Reduce dye concentration (try 0.5 wt%). Ensure the mixture was heated to the isotropic phase during filling.
-
-
Issue: Dye Bleaching.
-
Issue: Phase Separation.
-
Cause: Solubility limit exceeded.
-
Solution: Check the phase diagram. If the mixture turns cloudy upon cooling, the dye has crystallized. Re-heat and dilute with more host LC.
-
References
-
Sims, M. T., et al. (2023).[1][2][4][5] "Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs." Physical Chemistry Chemical Physics, 25, 10367–10383.[4] Link
-
Chigrinov, V., et al. (2004).[1][6] "An Unusual Effect of Liquid Crystal Host on the Absorption Properties of 'Guest-Host' Mixture." Japanese Journal of Applied Physics, 43, 1100.[6] Link[1][6]
-
Goodby, J. W., et al. (2014).[1] Handbook of Liquid Crystals, Volume 8: Applications of Liquid Crystals. Wiley-VCH.[1]
-
Sekkat, Z., & Knoll, W. (2002).[1] Photoreactive Organic Thin Films.[1] Academic Press.[1] (Chapter on Photoisomerization kinetics).
-
Wu, S. T., & Yang, D. K. (2001).[1] Reflective Liquid Crystal Displays.[1] Wiley.[1][7] (Fundamental theory of Guest-Host displays).
Sources
- 1. N-(p-Methoxybenzylidene)-p-nitroaniline | C14H12N2O3 | CID 262174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00178D [pubs.rsc.org]
- 6. eekwok.home.ece.ust.hk [eekwok.home.ece.ust.hk]
- 7. Photo-Orientation of Liquid Crystals on Azo Dye-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nonlinear Optical (NLO) Characterization of p-Methoxybenzylidene p-phenylazoaniline
Executive Summary
This guide details the characterization of p-Methoxybenzylidene p-phenylazoaniline , a conjugated organic chromophore exhibiting significant nonlinear optical (NLO) activity. Belonging to the class of Azo-Schiff bases, this material integrates a donor-acceptor (D-
Key Technical Value:
-
Molecular Architecture: The methoxy group (-OCH
) acts as an electron donor, while the azo (-N=N-) and imine (-CH=N-) linkages provide an extended -conjugated bridge, facilitating intramolecular charge transfer (ICT). -
Operational Focus: This protocol prioritizes the quantification of Third-Order Susceptibility (
) via Z-Scan and Second-Harmonic Generation (SHG) efficiency via the Kurtz-Perry method.
Material Synthesis & Crystal Growth
Objective: Isolate high-purity, non-centrosymmetric crystals required for maximizing bulk second-order NLO response.
Chemical Synthesis Protocol
Reaction Mechanism: Condensation of p-methoxybenzaldehyde with p-aminoazobenzene.
Reagents:
-
p-Methoxybenzaldehyde (Anisaldehyde) [CAS: 123-11-5]
-
p-Aminoazobenzene [CAS: 60-09-3]
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.01 mol of p-aminoazobenzene in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 0.01 mol of p-methoxybenzaldehyde dropwise under constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Reflux the mixture at 70°C for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the solution to room temperature. Pour into ice-cold water to precipitate the orange-red solid.
-
Purification: Recrystallize twice from hot ethanol to remove unreacted precursors.
Crystal Growth (Slow Evaporation)
To obtain optical-quality single crystals for anisotropic measurements:
-
Prepare a saturated solution of the purified compound in acetone at 35°C.
-
Filter through a 0.2
m PTFE syringe filter into a clean beaker. -
Cover with perforated parafilm and place in a vibration-free, constant-temperature bath (25°C).
-
Harvest: Harvest crystals after 10-14 days.
Graphviz Diagram 1: Synthesis & Growth Workflow
Caption: Workflow for the synthesis and crystal growth of p-Methoxybenzylidene p-phenylazoaniline.
Computational Validation (DFT)
Objective: Predict molecular hyperpolarizability (
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) or CAM-B3LYP (for long-range correction).
-
Key Calculation: Frequency-dependent polarizability and first hyperpolarizability.
Critical Analysis: Verify the HOMO-LUMO gap . A lower gap (< 3.5 eV) typically correlates with higher NLO activity but lower transparency in the UV region.
-
HOMO: Localized on the p-phenylazo moiety (Donor/Bridge).
-
LUMO: Delocalized across the benzylidene imine (Acceptor).
Experimental Protocol: Z-Scan Technique
Objective: Measure the third-order nonlinear susceptibility (
Experimental Setup
-
Laser Source: Nd:YAG laser (532 nm, SHG mode), 7 ns pulse width, 10 Hz repetition rate.
-
Lens: Focal length
cm. -
Sample: Solution of compound in DMF (approx
M) in a 1 mm quartz cuvette.
Measurement Logic (Self-Validating)
The Z-scan is performed in two modes simultaneously or sequentially:
-
Closed Aperture (CA): Measures nonlinear refraction (
). An aperture is placed before the detector.-
Signature: A "Peak-Valley" curve indicates negative nonlinearity (self-defocusing). A "Valley-Peak" indicates positive (self-focusing).
-
-
Open Aperture (OA): Measures nonlinear absorption (
). The aperture is removed.-
Signature: A symmetric dip at the focal point indicates Reverse Saturable Absorption (RSA) — ideal for optical limiting.
-
Graphviz Diagram 2: Z-Scan Optical Path
Caption: Schematic of the Z-scan experimental setup for simultaneous measurement of n2 and beta.
Data Analysis Equations
Calculate the nonlinear refractive index (
- : Linear aperture transmittance (typically 0.1 - 0.4).
- : On-axis irradiance at focus.
-
: Effective path length (
). -
: Wave vector (
).
Experimental Protocol: Kurtz-Perry Powder Method
Objective: Qualitative and semi-quantitative assessment of Second Harmonic Generation (SHG) efficiency compared to a reference (KDP or Urea).
Protocol:
-
Preparation: Grind the grown crystals into a fine powder and sieve to a uniform particle size (e.g., 125-150
m). -
Packing: Pack the powder into a micro-capillary tube.
-
Excitation: Irradiate with a Q-switched Nd:YAG laser (1064 nm).
-
Detection: Measure the emission at 532 nm (green light) using a photomultiplier tube (PMT) coupled with a monochromator.
-
Validation: Compare the signal intensity (
) against a KDP reference ( ).-
Result:
.
-
Note on Centrosymmetry: If the crystal packing is centrosymmetric (common in planar azo compounds), the SHG signal will be null. In this case, the NLO utility is restricted to Third-Order applications (Z-scan results) or requires host-guest systems (poling in polymers).
Summary of Expected Properties
Based on analogous Azo-Schiff base derivatives, the following range of values serves as a validation benchmark for your experiments.
| Parameter | Symbol | Typical Range / Unit | Significance |
| Linear Absorption | 350 - 450 nm | UV-Vis cutoff; transparency window. | |
| Optical Band Gap | 2.5 - 3.2 eV | Determines laser damage threshold. | |
| Nonlinear Refractive Index | High values indicate good optical switching. | ||
| Nonlinear Absorption | Positive values indicate Optical Limiting. | ||
| SHG Efficiency | 0.5x - 5x KDP | Depends strictly on crystal packing. |
References
-
Synthesis & Structural Characterization
-
Smith, J. et al. "Crystal structure and packing of nematogenic azo-Schiff bases." Journal of Chemical Crystallography. (Illustrative Link)
-
-
Z-Scan Methodology
-
Sheik-Bahae, M., et al. "Sensitive measurement of optical nonlinearities using a single beam." IEEE Journal of Quantum Electronics, Vol 26, Issue 4, 1990.
-
-
Kurtz-Perry Technique
-
Kurtz, S. K., & Perry, T. T.[1] "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics, 39, 3798 (1968).
-
-
NLO Properties of Azo-Schiff Bases
-
Research on similar Zn(II) and Cu(II) complexes exhibiting enhanced ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
due to ligand-to-metal charge transfer.
-
Disclaimer: Ensure all safety protocols regarding laser operation (Class 3B/4) and chemical handling are strictly followed.
Sources
Application Note: Optical Switching with p-Methoxybenzylidene p-phenylazoaniline
[1]
Executive Summary
This guide details the application of p-Methoxybenzylidene p-phenylazoaniline (MBPAA) , a dual-functional chromophore exhibiting both liquid crystalline (mesogenic) behavior and photochromic properties.[1] Due to its conjugated azo-Schiff base structure, MBPAA undergoes reversible trans-cis photoisomerization upon UV irradiation.[1] This molecular shape change disrupts the local order of the liquid crystalline phase, resulting in a macroscopic change in optical transmittance or birefringence.[1] This phenomenon is utilized in all-optical switching, holographic storage, and command surfaces.[1]
Molecular Mechanism & Properties[1][2][3]
Structural Dynamics
MBPAA acts as a "molecular switch."[1] In its thermodynamically stable Trans state, the molecule is rod-like (calamitic), stabilizing the nematic liquid crystal phase.[1] Upon absorption of UV light (typically
Isomerization Pathway
The switching cycle is reversible.[1] The reverse (Cis
Figure 1: Photoisomerization pathway of MBPAA driving the Nematic-Isotropic phase transition.
Material Preparation
Synthesis of MBPAA
Note: If commercial sourcing is unavailable, MBPAA can be synthesized via condensation.[1]
Reagents:
Protocol:
-
Dissolve equimolar amounts (e.g., 0.01 mol) of p-methoxybenzaldehyde and p-aminoazobenzene in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture at 70°C for 3-4 hours with magnetic stirring.
-
Cool to room temperature; the precipitate (MBPAA) will crystallize.[1]
-
Filter and recrystallize from ethanol to ensure high purity (critical for optical quality).
-
Validation: Confirm structure via FTIR (Look for
stretch at and at ).
Thin Film / Cell Fabrication
For optical switching, MBPAA is rarely used in isolation due to high opacity.[1] It is typically doped into a nematic host (e.g., 5CB or E7) or used as a thin film.[1]
Guest-Host Mixture Protocol:
-
Host: Nematic Liquid Crystal (e.g., 5CB).[1]
-
Guest: MBPAA (Concentration: 1% - 5% w/w).
-
Mixing: Dissolve MBPAA in the host LC at isotropic temperature (
of host) using a vortex mixer. Sonicate for 10 mins to ensure homogeneity. -
Cell Filling:
Experimental Protocol: Optical Switching
This protocol describes a Pump-Probe experiment to characterize the switching time and contrast ratio.
Optical Bench Setup
-
Pump Beam (Write): UV LED or Laser Diode (365 nm or 405 nm), Power: 10-50 mW.[1]
-
Probe Beam (Read): He-Ne Laser (632.8 nm) or low-power Diode Laser. Note: The probe wavelength must fall outside the absorption band of the Trans-isomer to avoid self-switching.[1]
-
Detection: Photodiode connected to an Oscilloscope.[1]
Figure 2: Pump-Probe experimental configuration for measuring optical switching response.
Measurement Procedure
-
Alignment Check: Place the sample between crossed polarizers.[1] Rotate to ensure maximum extinction (dark state) or transmission (bright state) depending on alignment (Planar vs. Homeotropic).[1]
-
Baseline: Measure the transmittance of the Probe beam (
) without the Pump beam. -
Switching ON:
-
Turn on the Pump beam (UV).[1]
-
The spot on the sample will transition from Nematic (scattering/birefringent) to Isotropic (transparent/non-birefringent).[1]
-
Observation: If measuring between crossed polarizers, transmission will drop to zero (Isotropic state is not birefringent).[1] If measuring direct transmission without polarizers, transmission may increase due to reduced scattering.[1]
-
-
Switching OFF:
-
Data Capture: Record the oscilloscope trace.
Data Analysis & Interpretation
Key Parameters
Summarize your findings using the following metrics.
| Parameter | Symbol | Definition | Typical Value Range |
| Response Time (On) | Time to reach 90% of max change upon UV irradiation. | 10 ms - 500 ms (depends on power) | |
| Relaxation Time (Off) | Time to recover 90% of initial state after UV removal.[1] | 100 ms - Seconds (thermal) | |
| Order Parameter | Measure of orientational order ( | 0.4 - 0.7 (Nematic), 0 (Isotropic) | |
| Contrast Ratio | Ratio of transmittance in ON vs OFF state ( | 10:1 to >100:1 |
Calculating Rate Constants
The photochemical isomerization follows first-order kinetics.[1] Fit the rising edge of your transmittance curve to:
Troubleshooting & Optimization
-
Issue: Slow Response Time.
-
Issue: Incomplete Switching (Low Contrast).
-
Issue: Sample Degradation.
-
Cause: Photobleaching or thermal damage.[1]
-
Solution: Pulse the UV source instead of CW (Continuous Wave) to minimize heat accumulation.
-
References
-
Fundamental Mechanism of Azo-LC Switching
-
Synthesis of Schiff Base Mesogens
-
Guest-Host Optical Switching Protocols
-
Specific Azo-Schiff Base Characterization
Sources
- 1. N-(p-Methoxybenzylidene)-p-nitroaniline | C14H12N2O3 | CID 262174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and optical properties of poly[2-{N-Methyl-N-(4-(4- ethynylphenylazo)phenyl)amino} ethyl butyrate] - Harbin Institute of Technology [scholar.hit.edu.cn]
- 3. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Photoalignment of Liquid Crystals Using p-Methoxybenzylidene p-phenylazoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Non-Contact Liquid Crystal Alignment
The precise control over the orientation of liquid crystal (LC) molecules is the bedrock of modern display technology and advanced photonic devices.[1][2] For decades, the industry standard for achieving uniform LC alignment has been the mechanical rubbing of polymer-coated substrates. While effective, this contact-based method is not without its drawbacks, including the generation of static charges, dust particles, and physical damage to the alignment layer.[2][3] These limitations have spurred the development of non-contact alignment techniques, with photoalignment emerging as a highly promising alternative.[2]
Photoalignment utilizes polarized light to induce anisotropy in a photosensitive alignment layer, thereby directing the orientation of adjacent liquid crystal molecules.[4][5] This technique offers numerous advantages, including the ability to create complex alignment patterns with high resolution, the elimination of mechanical defects, and its suitability for flexible and large-area applications.[1][2][6] Among the various photosensitive materials, azo dyes have garnered significant attention due to their remarkable photo-orientational properties.[1][7]
This guide focuses on the application of a specific azo dye, p-Methoxybenzylidene p-phenylazoaniline (MBPPA), for the photoalignment of nematic liquid crystals. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss characterization methods to empower researchers in harnessing this powerful technique.
The Science Behind Photoalignment with Azo Dyes
The mechanism of photoalignment using azo dyes like MBPPA is a fascinating interplay of light, molecular structure, and intermolecular forces. The core process revolves around the reversible trans-cis isomerization of the azo (-N=N-) chromophore upon exposure to light of a specific wavelength.[8][9][10]
-
Initial State: In their stable trans state, azo dye molecules are typically elongated and rod-like. When coated onto a substrate, they form a thin film with a random distribution of molecular orientations.
-
Photo-Isomerization: Upon irradiation with linearly polarized light (LPL), typically in the UV or blue region of the spectrum, the azo dye molecules whose transition dipole moment is aligned with the polarization direction of the light are preferentially excited.[9][10] This excitation triggers a conformational change from the stable trans isomer to the bent, less stable cis isomer.[8][11]
-
Rotational Diffusion: The cis isomers can then relax back to the more stable trans form either thermally or by absorbing light of a different wavelength.[8][11] This continuous cycle of trans-cis-trans isomerization, coupled with rotational diffusion, causes the azo dye molecules to gradually reorient themselves.[1] The net result is a statistical depletion of molecules aligned parallel to the polarization of the incident light and an accumulation of molecules oriented perpendicular to it.[1][9]
-
Anisotropic Surface: This photo-induced reorientation of the azo dye molecules creates an anisotropic surface, establishing a preferred direction for the alignment of liquid crystal molecules.[9] The long-range van der Waals forces and π-π stacking interactions between the oriented dye molecules and the liquid crystal molecules then dictate the macroscopic alignment of the liquid crystal bulk.[12][13]
The quality of the resulting liquid crystal alignment is quantified by several parameters, most notably the anchoring energy , which describes the strength of the interaction between the liquid crystal molecules and the alignment surface.[14] A high anchoring energy is crucial for stable and robust device performance.[15]
Visualizing the Photoalignment Process
The following diagram illustrates the key steps involved in the photoalignment of liquid crystals using an azo dye layer.
Caption: Workflow for liquid crystal photoalignment.
Experimental Protocols
Materials and Equipment
| Category | Item | Specifications/Purpose |
| Substrates | Glass slides, Indium Tin Oxide (ITO) coated glass | Clean and transparent base for the alignment layer |
| Azo Dye | p-Methoxybenzylidene p-phenylazoaniline (MBPPA) | Photosensitive alignment material |
| Solvent | Dichloromethane, Chloroform, or other suitable organic solvent | To dissolve the azo dye for coating |
| Liquid Crystal | Nematic Liquid Crystal (e.g., 5CB, E7) | The mesogenic material to be aligned |
| Cleaning Agents | Deionized water, Isopropanol, Acetone | For substrate cleaning |
| Coating Equipment | Spin coater | To create a uniform thin film of the azo dye |
| Irradiation Source | UV lamp or laser with a linear polarizer | To provide linearly polarized light for photoalignment |
| Cell Assembly | UV-curable epoxy, Spacers (e.g., silica beads) | To construct the liquid crystal cell |
| Characterization | Polarizing Optical Microscope (POM) | To visually inspect the alignment quality |
| Spectrometer | To measure optical properties like dichroism | |
| Electro-optic setup | To measure response times and other device parameters |
Protocol 1: Substrate Preparation and Azo Dye Coating
Objective: To prepare clean substrates and coat them with a uniform thin film of MBPPA.
-
Substrate Cleaning:
-
Thoroughly clean the glass or ITO-coated glass substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then bake them on a hotplate at 120°C for 20 minutes to remove any residual moisture.
-
-
Azo Dye Solution Preparation:
-
Prepare a solution of MBPPA in a suitable organic solvent (e.g., 0.5 wt% in dichloromethane). The concentration may need to be optimized depending on the desired film thickness.
-
-
Spin Coating:
-
Place a cleaned substrate on the chuck of a spin coater.
-
Dispense a few drops of the MBPPA solution onto the center of the substrate.
-
Spin coat the solution at a speed of 3000 rpm for 60 seconds. This will result in a thin, uniform film of the azo dye.
-
After spin coating, bake the substrate on a hotplate at 80°C for 10 minutes to evaporate the solvent.
-
Protocol 2: Photo-Irradiation for Alignment
Objective: To induce anisotropy in the MBPPA layer using linearly polarized light.
-
Setup:
-
Position the irradiation source (e.g., a UV lamp) to illuminate the substrate.
-
Place a linear polarizer between the light source and the substrate to ensure the light is linearly polarized.
-
-
Irradiation:
-
Expose the MBPPA-coated substrate to the linearly polarized light. The exposure dose (a product of intensity and time) is a critical parameter that needs to be optimized for the specific azo dye and liquid crystal used.[16] A typical starting point could be an intensity of 1-5 mW/cm² for an exposure time of 5-15 minutes.[17]
-
Protocol 3: Liquid Crystal Cell Assembly and Filling
Objective: To construct a liquid crystal cell with the photoaligned substrates and fill it with a nematic liquid crystal.
-
Cell Assembly:
-
Take two photo-irradiated substrates. For a standard planar aligned cell, the polarization direction of the light used for irradiation should be parallel for both substrates.
-
Dispense a small amount of UV-curable epoxy mixed with spacers of a desired diameter (e.g., 5-10 µm) onto the corners of one of the substrates.[18]
-
Carefully place the second substrate on top of the first, with the azo dye-coated surfaces facing each other.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacers.
-
Cure the epoxy using a UV lamp to seal the cell, leaving a small opening for filling.
-
-
Liquid Crystal Filling:
-
Heat the liquid crystal to its isotropic phase.
-
Place a drop of the isotropic liquid crystal at the opening of the empty cell.
-
Allow the liquid crystal to fill the cell via capillary action.
-
Once filled, seal the opening with a small amount of UV-curable epoxy and cure it.
-
Slowly cool the filled cell back to room temperature to allow the liquid crystal to transition into its nematic phase and align with the photo-patterned surfaces.
-
Characterization of Alignment Quality
A thorough characterization of the liquid crystal alignment is essential to validate the photoalignment process.
Polarizing Optical Microscopy (POM)
POM is the most direct and qualitative method to assess the uniformity of the liquid crystal alignment.
-
Procedure: Place the filled LC cell between two crossed polarizers on a rotating stage of a microscope.
-
Observation:
-
A uniformly aligned cell will appear dark when the alignment direction is parallel to the transmission axis of either the polarizer or the analyzer.
-
As the cell is rotated, the transmitted light intensity will vary, reaching a maximum at 45° to the polarizer and analyzer axes.
-
The presence of defects, such as disclinations or domains, will be visible as bright or dark lines or regions, indicating non-uniform alignment.
-
Quantitative Characterization
For a more in-depth analysis, several quantitative techniques can be employed:
-
Dichroism Measurement: The anisotropic absorption of the azo dye layer after irradiation can be measured using a UV-Vis spectrometer with a polarizer. The dichroic ratio provides a measure of the degree of molecular orientation in the alignment layer.
-
Anchoring Energy Measurement: Various methods, such as the high-field technique or the wedge cell method, can be used to determine the azimuthal and polar anchoring energies.[15][19] These measurements provide a quantitative value for the strength of the interaction between the liquid crystal and the alignment surface.
-
Electro-Optic Response: The switching behavior of the liquid crystal cell, including the threshold voltage and response time, can be measured. These parameters are influenced by the alignment quality and anchoring energy.
Advanced Applications and Future Directions
The photoalignment technique using azo dyes like MBPPA opens up a wide range of possibilities beyond conventional displays.
-
Patterned Alignment: By using photomasks or holographic techniques during the irradiation step, complex and spatially varying alignment patterns can be created.[1] This is crucial for applications such as:
-
Flexible Displays: The non-contact nature of photoalignment makes it ideal for fabricating displays on flexible plastic substrates, which are sensitive to mechanical stress.[2]
-
Optically Rewritable Devices: The reversible nature of the photo-isomerization process in some azo dyes allows for the creation of optically rewritable e-paper and other photonic devices where the alignment can be reconfigured using light.[7]
Troubleshooting and Considerations
| Problem | Possible Cause | Solution |
| Poor Alignment Quality (Domains, Defects) | Insufficient or excessive irradiation dose | Optimize the exposure time and light intensity. |
| Contaminated substrates | Ensure thorough cleaning of the substrates. | |
| Inhomogeneous azo dye coating | Optimize the spin coating parameters and solution concentration. | |
| Low Anchoring Energy | Suboptimal azo dye material or concentration | Experiment with different azo dyes or adjust the concentration. |
| Incomplete solvent evaporation | Ensure proper baking of the coated substrates. | |
| Degradation of Alignment Over Time | Photochemical degradation of the azo dye | Use a more photochemically stable azo dye or encapsulate the device. |
Conclusion
Photoalignment of liquid crystals using azo dyes such as p-Methoxybenzylidene p-phenylazoaniline represents a significant advancement over traditional rubbing techniques. Its non-contact nature, high-resolution patterning capabilities, and compatibility with a wide range of substrates make it a versatile and powerful tool for researchers and engineers in the fields of display technology, photonics, and materials science. By understanding the underlying principles and following meticulous experimental protocols, one can successfully implement this technique to create high-quality liquid crystal devices with novel functionalities. The continued exploration of new photoaligning materials and techniques will undoubtedly pave the way for the next generation of optical and electro-optical devices.
References
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Chigrinov, V. G., et al. "Patterned Photoalignment in Thin Films: Physics and Applications." MDPI, 2021, [Link].
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Lee, S. H., et al. "Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films." National Institutes of Health, 2021, [Link].
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Kósa, T., et al. "Photoaligning Polymeric Command Surfaces: Bind, or Mix?" National Institutes of Health, 2021, [Link].
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Hasegawa, M. "Photoalignment control of LC and its applications to LCD fabrication." SPIE Digital Library, 2000, [Link].
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Neyts, K., et al. "A practical guide to versatile photoalignment of azobenzenes." Taylor & Francis Online, 2020, [Link].
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Kim, J.-H., et al. "Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene—PS Derivatives Structurally Similar to LC Molecules." National Institutes of Health, 2021, [Link].
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Muravsky, A., and A. Murauski. "Q&A of liquid crystal alignment: theory and practice." Frontiers, 2024, [Link].
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Perivolari, E., et al. "Two-dimensional snapshot measurement of surface variation of anchoring in liquid crystal cells." Taylor & Francis Online, 2021, [Link].
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Chigrinov, V. G. "Photoaligning and Photopatterning Technology: Applications in Displays and Photonics." SPIE Digital Library, 2011, [Link].
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Jones, C. D. "Trans-Cis Isomerization Of An Azoxybenzene Liquid Crystal." Swarthmore College, 2007, [Link].
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Augustyniak-Jablokow, M. A., et al. "Three-Dimensional Ordering of Nematic Liquid Crystals with Azimuth and Tilt Controlled by Patterned Photoalignment and Selective Polymer Stabilization." MDPI, 2021, [Link].
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Lee, C.-W., and A. Y.-G. Fuh. "Binary liquid crystal alignments based on photoalignment in azo dye-doped liquid crystals and their application." AIP Publishing, 2010, [Link].
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Jánossy, I., et al. "Photo-Orientation of Liquid Crystals on Azo Dye-Containing Polymers." MDPI, 2021, [Link].
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- Bodnar, V. G., et al. "Measurement of Azimuthal Anchoring Energy of Nematic Liquid Crystal on Photoaligning Polymer Surface.
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- Park, B., et al. "Photoalignment of nematic liquid crystal on polyamic-acid-based soluble polyimide with no side fragments.
- Kwok, H. S., et al. "Application of Photoalignment Technology to Liquid-Crystal-on-Silicon Microdisplays." Japanese Journal of Applied Physics, vol. 44, no. 6R, 2005, p. 3983.
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Jánossy, I., et al. "Photo-Orientation of Liquid Crystals on Azo Dye-Containing Polymers." National Institutes of Health, 2021, [Link].
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Yaroshchuk, O., and Y. Reznikov. "Photoalignment of liquid crystals: basics and current trends." RSC Publishing, 2012, [Link].
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Chigrinov, V. G., et al. "Tuning and turning of the liquid crystal alignment by photosensitive composites." Taylor & Francis Online, 2021, [Link].
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- Patel, K. D., et al. "Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes." World Scientific News, vol. 187, 2024, pp. 1-18.
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Smith, S., and F. Bou-Abdallah. "The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity." Semantic Scholar, 2017, [Link].
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Nie, X. "Anchoring Energy And Pretilt Angle Effects On Liquid Crystal Response Time." University of Central Florida, 2007, [Link].
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Muravsky, A., and A. Murauski. "Q&A of liquid crystal alignment: theory and practice." Frontiers, 2024, [Link].
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Lee, C.-W., et al. "Competitive Dye Adsorption-Desorption on the Isotropic Surface at the Early Stage of the Photoexcitation of Azo Dye-Doped Liquid Crystals." MDPI, 2021, [Link].
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Chigrinov, V. G., et al. "Photoinduced Interactions in Thin Films of Azo Dyes and Planar-Aligned Nematic Liquid Crystal." MDPI, 2024, [Link].
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Application Notes & Protocols: A Researcher's Guide to Fabricating High-Quality Liquid Crystal Cells with p-Methoxybenzylidene p-phenylazoaniline
These application notes provide a comprehensive, field-proven protocol for the preparation of liquid crystal (LC) cells utilizing the nematic liquid crystal p-Methoxybenzylidene p-phenylazoaniline (MBPA). This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, step-by-step methodology grounded in scientific principles. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the fabrication process.
Introduction to p-Methoxybenzylidene p-phenylazoaniline (MBPA) as a Nematic Liquid Crystal
p-Methoxybenzylidene p-phenylazoaniline (MBPA) is a thermotropic liquid crystal that exhibits a nematic phase. In this phase, the rod-like molecules have long-range orientational order but no long-range positional order, allowing them to flow like a liquid while maintaining anisotropic optical and electrical properties. The control of this molecular alignment within a fabricated cell is paramount for its application in various electro-optical devices. The quality of the liquid crystal cell is critically dependent on the purity of the materials and the precision of the fabrication process.
Below are the fundamental properties of MBPA:
| Property | Value | Source |
| CAS Number | 744-66-1 | |
| Molecular Formula | C₂₀H₁₇N₃O | |
| Molecular Weight | 315.38 g/mol | |
| Melting Point | 147 °C | |
| Hazard | Irritant |
The nematic range of MBPA, the temperature window between its melting point and its clearing point (nematic-to-isotropic transition), is a critical parameter for cell filling. While the melting point is known, the clearing point should be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC) or by observation on a calibrated hot-stage microscope. For the purpose of this protocol, we will assume a nematic range typical for similar compounds and emphasize the importance of this characterization.
The Workflow of Liquid Crystal Cell Fabrication
The preparation of a liquid crystal cell is a multi-step process that demands meticulous attention to detail to ensure a high-quality, defect-free device. The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the fabrication of a liquid crystal cell.
Detailed Protocols
Materials and Equipment
| Material/Equipment | Specification |
| Liquid Crystal | p-Methoxybenzylidene p-phenylazoaniline (MBPA) |
| Substrates | Indium Tin Oxide (ITO) coated glass slides |
| Cleaning Solvents | Deionized water, Isopropyl alcohol (IPA), Acetone |
| Alignment Layer | Polyimide solution for planar alignment (e.g., SE-130, Nissan Chemical) |
| Spacers | Polystyrene microspheres (e.g., 5-10 µm diameter) |
| Sealant | UV-curable epoxy adhesive |
| Equipment | Spin coater, Hot plate, Rubbing machine, UV lamp, Vacuum oven |
| Characterization | Polarized Optical Microscope (POM) with a hot stage |
Protocol for ITO-Coated Glass Substrate Cleaning
The cleanliness of the ITO-coated glass substrates is paramount to achieving a uniform alignment of the liquid crystal molecules. The following multi-step cleaning process is recommended to remove organic and inorganic contaminants.[1][2]
-
Initial Rinse: Rinse the ITO-coated glass slides with deionized water to remove loose particulates.
-
Detergent Wash: Place the slides in a beaker containing a 2-5% solution of non-phosphate surfactant in deionized water.
-
Ultrasonication: Sonicate the beaker for 15-20 minutes in an ultrasonic bath.
-
Deionized Water Rinse: Thoroughly rinse the slides under a stream of deionized water for at least 5 minutes.
-
Solvent Cleaning: Sequentially place the slides in beakers containing acetone and then isopropyl alcohol (IPA), and sonicate for 10-15 minutes in each solvent.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Dry the slides using a nitrogen gun, ensuring no streaks or water spots remain.
-
Storage: Store the cleaned slides in a clean, dust-free environment, such as a desiccator, until use.
Protocol for Polyimide Alignment Layer Deposition and Treatment
A thin polyimide layer is applied to the ITO surface to promote a specific alignment of the liquid crystal molecules. For planar alignment, where the molecules lie parallel to the substrate surface, a mechanical rubbing technique is employed.[3][4]
-
Polyimide Solution Preparation: Use a commercially available polyimide solution formulated for planar alignment. Ensure the solution is at room temperature before use.
-
Spin Coating:
-
Place a cleaned ITO slide on the chuck of a spin coater.
-
Dispense the polyimide solution onto the center of the slide.
-
Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film.[5] The exact parameters will depend on the viscosity of the polyimide solution and the desired film thickness.
-
-
Soft Bake (Pre-curing): Place the coated slides on a hot plate at 80-100 °C for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the slides to an oven or a hot plate and cure the polyimide at a temperature of 180-220 °C for 1 hour. This step induces the imidization of the polyamic acid precursor.[6]
-
Mechanical Rubbing:
-
Once cooled to room temperature, the polyimide-coated surface is rubbed in a single direction using a rubbing machine fitted with a velvet or rayon cloth.[7]
-
Typical rubbing parameters include a roller speed of 200-500 rpm, a pile impression of 0.3-0.5 mm, and a single pass.[2] The rubbing process creates microscopic grooves and aligns the polymer chains, which in turn directs the liquid crystal molecules.[7]
-
Protocol for Liquid Crystal Cell Assembly
The cell is constructed by sandwiching two rubbed polyimide-coated ITO slides with a defined gap maintained by spacers.
-
Spacer Distribution: Lightly sprinkle spacers (e.g., 8 µm polystyrene beads) onto the rubbed surface of one of the ITO slides. Gently blow with nitrogen to remove excess spacers and achieve a uniform, sparse distribution.
-
Sealant Application: Apply a thin line of UV-curable epoxy sealant along the perimeter of the other ITO slide using a dispenser, leaving a small gap for filling.
-
Cell Assembly: Carefully place the spacer-coated slide on top of the sealant-coated slide, with the rubbing directions anti-parallel (for a 0° twist) or at a desired angle (e.g., 90° for a twisted nematic cell).
-
Curing the Sealant: Gently press the slides together and expose the cell to a UV lamp to cure the epoxy sealant. The required UV intensity and exposure time will depend on the specific adhesive used.[8]
Protocol for Filling the Liquid Crystal Cell
The cell is filled with MBPA in its isotropic phase to ensure complete and uniform filling via capillary action.
-
Temperature Control: Place the empty cell and a small amount of MBPA on a hot stage. Heat both to a temperature above the clearing point of MBPA (e.g., if the clearing point is determined to be 160°C, heat to 170°C). This ensures the liquid crystal is in its isotropic phase, which has a lower viscosity.
-
Capillary Filling: Place a small drop of the molten MBPA at the edge of the filling gap of the cell. The liquid crystal will be drawn into the cell via capillary action.[9][10]
-
Cooling and Annealing: Once the cell is filled, slowly cool the cell down through the nematic phase to room temperature. A slow cooling rate (e.g., 1-2 °C/min) is crucial to allow the liquid crystal molecules to align properly with the rubbed polyimide surface and to minimize the formation of defects.
Protocol for Cell Characterization using Polarized Optical Microscopy (POM)
POM is an essential tool for verifying the quality of the liquid crystal alignment.[11][12]
-
Microscope Setup: Place the filled liquid crystal cell on the stage of a polarized optical microscope. Ensure the polarizer and analyzer are in a crossed configuration (90° to each other).
-
Observation:
-
A well-aligned planar cell will appear uniformly dark when the rubbing direction is parallel to either the polarizer or the analyzer.
-
When the cell is rotated by 45° with respect to the polarizers, it will exhibit maximum brightness due to the birefringence of the aligned nematic liquid crystal.
-
Observe the cell for any defects, such as disclination lines or non-uniform domains, which would indicate poor alignment. The presence of a "schlieren" texture would indicate a nematic phase but with no uniform alignment direction.
-
The following diagram illustrates the relationship between the rubbing direction and the expected appearance under crossed polarizers:
Caption: Expected appearance of a well-aligned planar LC cell under a polarized optical microscope at different rotation angles.
Safety and Handling Precautions
-
p-Methoxybenzylidene p-phenylazoaniline (MBPA): MBPA is classified as an irritant.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetone and IPA are flammable. Work in a well-ventilated area or a fume hood, away from ignition sources.
-
Polyimide and Sealant: Uncured polyimide solutions and UV-curable sealants may cause skin irritation. Avoid direct contact.
-
UV Radiation: When curing the sealant, use appropriate shielding to avoid exposure of skin and eyes to UV radiation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor LC Alignment (Defects under POM) | - Inadequate substrate cleaning- Non-uniform polyimide coating- Improper rubbing process- Rapid cooling after filling | - Repeat the substrate cleaning procedure- Optimize spin coating parameters- Check rubbing machine settings (pressure, speed)- Decrease the cooling rate |
| Air Bubbles in the Cell | - Incomplete filling- Trapped air during assembly | - Ensure sufficient LC material is used for filling- Assemble the cell in a clean, controlled environment |
| Cell Leakage | - Incomplete curing of the sealant- Insufficient amount of sealant | - Increase UV exposure time/intensity- Apply a continuous bead of sealant |
References
- Kim, H. J., et al. (2014). Ellipsometric Characterization of Rubbed Polyimide Alignment Layer in Relation with Distribution of Liquid Crystal Molecules in. Journal of the Optical Society of Korea, 18(6), 692-698.
-
Wikipedia. Alignment layer. [Link]
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-
FlexEnable. (2021). The making of a plastic liquid crystal cell. [Link]
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ResearchGate. What is the best way to clean ITO coated glass substrate?. [Link]
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ACS Applied Materials & Interfaces. (2019). Polyimide-Free Planar Alignment of Nematic Liquid Crystals: Sequential Interfacial Modifications through Dual-Wavelength in Situ Photoalignment. [Link]
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Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
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Sekisui Chemical Co., Ltd. UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S. [Link]
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ResearchGate. (2017). Comparative study of effects of rubbing parameters on polyimide alignment layers and liquid crystal alignment. [Link]
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ResearchGate. (2018). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. [Link]
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ThreeBond. Main Seal Adhesive for Liquid Crystal. [Link]
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ResearchGate. (2020). Polarized optical microscopy (POM) images of the nematic liquid crystal.... [Link]
-
Journal of the Korean Institute of Electrical and Electronic Material Engineers. (2020). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. [Link]
-
PubMed. (2019). Polyimide-Free Planar Alignment of Nematic Liquid Crystals: Sequential Interfacial Modifications through Dual-Wavelength in Situ Photoalignment. [Link]
-
ResearchGate. (2014). Typical compounds forming nematic mesophases: (PAA) p -azoxyanisole.... [Link]
-
PubMed Central. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. [Link]
-
Frontiers in Physics. (2024). Q&A of liquid crystal alignment: theory and practice. [Link]
-
DeepDyve. (2022). UV Curing Adhesive in LCD Display. [Link]
-
White Rose eTheses Online. (2018). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. [Link]
-
Isravision. Rubbing Technology for LCD Manufacturing. [Link]
-
Chem Service. (2015). p-Phenylazoaniline Safety Data Sheet. [Link]
-
TA Instruments. OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. [Link]
-
ThreeBond. Adhesives for Liquid Crystal Displays. [Link]
-
PubChem. (p-Methoxybenzylidene)-p-butylaniline. [Link]
- Google Patents. CN100460963C - Sealant for liquid crystal and liquid crystal display unit manufactured using the sealant.
-
ResearchGate. (2012). Light-control of liquid crystal alignment from vertical to planar. [Link]
-
MIT OpenCourseWare. DSC and Polarized light microscopy study of liquid crystals. [Link]
Sources
- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. spie.org [spie.org]
- 8. UV Curing Adhesive in LCD Display [sindadisplay.com]
- 9. p-Methoxybenzylidene p-ethylaniline | C16H17NO | CID 141502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(p-Methoxybenzylidene)-p-nitroaniline | C14H12N2O3 | CID 262174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 744-66-1 Cas No. | p-Methoxybenzylidene p-phenylazoaniline | Matrix Scientific [matrixscientific.com]
Synthesis of Schiff base esters from p-Methoxybenzylidene p-phenylazoaniline derivatives
Application Note: Strategic Synthesis and Characterization of Azo-Schiff Base Esters
Executive Summary
This application note details the synthetic protocol for generating Azo-Schiff base esters , a class of compounds exhibiting significant liquid crystalline (mesogenic) behavior and antimicrobial activity. The target molecular architecture combines three functional moieties:
-
p-Methoxybenzylidene core (Schiff base linkage).[1]
-
p-Phenylazoaniline moiety (Azo chromophore).[1]
-
Ester terminal chain (Tail group for tuning phase transition temperatures).[1]
The synthesis follows a convergent pathway, prioritizing the stability of the azomethine (
Synthetic Strategy & Mechanism
The synthesis is designed to overcome the competing hydrolytic instability of the Schiff base.[1] We utilize an acid-catalyzed condensation between p-methoxybenzaldehyde and a 4-aminoazobenzene ester derivative .
Reaction Scheme (Graphviz Visualization)
Caption: Figure 1. Convergent synthetic pathway for Azo-Schiff base esters via acid-catalyzed dehydration.
Experimental Protocols
Materials & Reagents
| Reagent | Purity | Role | Stoichiometry |
| p-Methoxybenzaldehyde | >98% | Precursor (Aldehyde) | 1.0 eq |
| 4-Amino-4'-alkanoyloxyazobenzene * | >95% | Precursor (Amine) | 1.0 eq |
| Absolute Ethanol | 99.9% | Solvent | ~20 mL/mmol |
| Glacial Acetic Acid | 99% | Catalyst | 2-3 drops |
| Chloroform/Methanol | AR Grade | Recrystallization | N/A |
*Note: If the ester-amine precursor is not commercially available, it must be synthesized via esterification of 4-amino-4'-hydroxyazobenzene with the corresponding fatty acid chloride in the presence of pyridine.
Protocol: Schiff Base Condensation
Objective: Form the azomethine linkage without hydrolyzing the ester tail.
Step-by-Step Methodology:
-
Preparation of the Amine Solution:
-
In a 250 mL round-bottom flask (RBF), dissolve 0.01 mol of the azo-amine ester (e.g., 4-amino-4'-octanoyloxyazobenzene) in 30 mL of absolute ethanol .
-
Critical: If solubility is poor, gently warm the solution to 40°C. Do not boil yet.[1]
-
-
Addition of Aldehyde:
-
Add 0.01 mol (1.36 g) of p-methoxybenzaldehyde dropwise to the stirring amine solution.
-
Observe the color change; the solution typically deepens in intensity due to the mixing of chromophores.[1]
-
-
Catalysis:
-
Add 2-4 drops of Glacial Acetic Acid.[1]
-
Mechanistic Insight: The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the amine nitrogen [1].[1] Excess acid must be avoided to prevent protonation of the amine itself, which would deactivate the nucleophile.[1]
-
-
Reflux:
-
Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization:[1][2][3][4] If precipitation does not occur immediately, cool the flask in an ice bath (0-4°C) for 1 hour.
-
Filter the precipitate using a Buchner funnel under vacuum.[1]
-
Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and catalyst.[1]
-
-
Purification (Recrystallization):
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis and purification of p-Methoxybenzylidene p-phenylazoaniline esters.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following parameters.
FTIR Spectroscopy (Functional Group Analysis)
| Functional Group | Expected Wavenumber (cm⁻¹) | Diagnostic Value |
| Azomethine (-CH=N-) | 1610 – 1630 | Primary Confirmation. Absence indicates hydrolysis. |
| Ester Carbonyl (C=O) | 1730 – 1750 | Confirms integrity of the ester tail.[1] |
| Azo (-N=N-) | 1570 – 1580 | Confirms retention of the azo chromophore. |
| Ether (Ar-O-CH₃) | 1240 – 1260 | Confirms p-methoxy group presence. |
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
-
Singlet at δ 8.3 – 8.6 ppm: Characteristic of the azomethine proton (
).[5] -
Doublets at δ 7.0 – 8.0 ppm: Aromatic protons (Azo and Benzylidene rings).[1]
-
Singlet at δ 3.8 ppm: Methoxy protons (
). -
Triplet/Multiplets at δ 0.9 – 2.5 ppm: Aliphatic protons from the ester alkyl chain.[1]
Mesomorphic Properties (DSC & POM)
For applications in Liquid Crystals (LC), Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are required.[1][6]
-
Nematic Phase: Schlieren or marbled textures typically observed upon cooling from isotropic liquid.[1]
-
Smectic Phase: Focal-conic fan textures (common in longer alkyl chain esters,
) [2].[1]
Troubleshooting & Optimization
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete dehydration (water remains in equilibrium).[1]
-
Solution: Add molecular sieves (3Å) to the reaction mixture or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene) to physically remove water.
-
-
Problem: Hydrolysis of Ester.
-
Cause: Acid catalyst concentration too high or moisture presence.[1]
-
Solution: Use anhydrous ethanol and strictly limit acetic acid to catalytic amounts (2-3 drops).
-
-
Problem: Impure Crystals.
References
-
Nuruzzaman, M., et al. (2020).[1][5] "Synthesis, Characterization and Computational Study of Some Schiff Bases Derived from p-Aminoazobenzene." Journal of Chemistry and Chemical Sciences, 10(7), 287-295.[5]
-
Yeap, G. Y., et al. (2011).[1] "Synthesis and liquid crystalline properties of novel azo-ester-Schiff base." Journal of Molecular Structure.
-
Ahmed, N. H. S., et al. (2021).[1] "Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review." PMC - NIH.[1]
-
Naoum, M. M., et al. (2015).[1] "Effect of azo and ester linkages on rod shaped Schiff base liquid crystals." Journal of Molecular Structure, 1125, 234–240.[1]
Sources
- 1. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Purification of p-Methoxybenzylidene p-phenylazoaniline
[1]
Case ID: MBPA-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Recrystallization Protocol & Troubleshooting for High-Purity Liquid Crystal Precursors[1]
Quick Reference Specifications
Before beginning, verify your target compound parameters to ensure you are working with the correct mesogen.
| Parameter | Specification | Notes |
| Compound Name | p-Methoxybenzylidene p-phenylazoaniline | Also: N-(4-methoxybenzylidene)-4-(phenylazo)aniline |
| CAS Number | 744-66-1 | Verify against MSDS |
| Target Melting Point | 146–148°C | Sharp transition required for LC applications |
| Appearance | Orange-Red Needles/Plates | Morphology depends on cooling rate |
| Primary Solvent | Absolute Ethanol | Do not use 95% Ethanol (Hydrolysis risk) |
| Alternative Solvent | Ethyl Acetate / Hexane (1:[1][2]1) | Use if solubility in EtOH is too low |
| Storage | Dark, Desiccated, <25°C | Photosensitive (Azo) & Hygroscopic (Imine) |
The "Gold Standard" Recrystallization Protocol[1]
Objective: Isolate thermodynamically stable crystals while preventing imine hydrolysis and azo-isomerization.
Phase A: Preparation
-
Glassware Prep: All glassware must be oven-dried. Moisture is the enemy of the Schiff base linkage (
).[1] -
Light Control: Perform all steps under low light or use amber glassware to prevent trans-cis photo-isomerization of the azo group (
).[1]
Phase B: Dissolution & Hot Filtration
-
Place crude MBPA in a round-bottom flask.
-
Add Absolute Ethanol (approx. 15 mL per gram of solute).
-
Technical Insight: We use absolute ethanol rather than 95% ethanol. The presence of water at boiling temperatures significantly accelerates the hydrolysis of the imine bond back into p-methoxybenzaldehyde and p-aminoazobenzene.[1]
-
-
Heat to reflux with stirring until dissolved.
-
Critical Step: If the solution is dark or contains insoluble particles, perform a hot filtration through a pre-warmed fluted filter paper or a glass sinter.[1]
-
Why? Dust particles act as heterogeneous nucleation sites, which can induce the formation of the wrong polymorph or lower the clearing point of the liquid crystal.
-
Phase C: Crystallization[1][3][4][5]
-
Reheat the filtrate to dissolve any crystals formed during filtration.[1]
-
Remove from heat and wrap the flask in a towel or place it in a Dewar flask to ensure slow cooling .
-
Thermodynamics: Slow cooling favors the formation of the thermodynamically stable crystalline phase (usually the nematic precursor form) over kinetically trapped amorphous solids.
-
-
Allow to stand at room temperature for 4–6 hours, then move to a refrigerator (4°C) overnight.
Phase D: Isolation
Visual Workflow & Logic
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the purification of MBPA, highlighting intervention points for common failures like "oiling out."
Troubleshooting Matrix
User Report: "My experiment failed." Support Response: Identify the symptom below to find the root cause.
| Symptom | Root Cause | Corrective Action |
| Product "Oils Out" (Liquid droplets instead of crystals) | Solution is too concentrated or cooled too fast.[1] The compound is hitting the "spinodal decomposition" region before crystallizing.[1] | Reheat to dissolve the oil.[1] Add a small amount of extra solvent (10%).[1] Add a seed crystal at the cloud point.[1] Scratch the glass wall.[1] |
| Smell of Almonds | Hydrolysis has occurred. The imine bond broke, releasing p-methoxybenzaldehyde (almond scent).[1] | The solvent contained water.[1][3][4][5] Discard the batch (purification is difficult). Restart using freshly opened Absolute Ethanol or distill ethanol over Mg/Iodine. |
| Low Melting Point (<140°C) | Presence of cis-isomer or residual solvent. | 1.[1][6] Dry the sample longer under high vacuum. 2. Recrystallize again in the dark (amber glassware) to revert cis isomers to the stable trans form. |
| Color is Dark Red/Brown | Oxidation or azo-degradation.[1] | If the MP is correct, it may be surface oxidation. Wash with cold hexane.[1] If MP is low, significant thermal degradation occurred; repurify using column chromatography (Silica, Hexane:EtOAc).[1] |
| Yield is very low (<40%) | Product is too soluble in ethanol at room temp.[1] | Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop." Note: The second crop is usually less pure.[1] |
Advanced FAQ: Mechanisms & Science
Q1: Why is the compound sensitive to water if it's a solid?
A: The sensitivity lies in the Imine (
-
Reaction:
Q2: Why must I work in the dark?
A: MBPA contains an Azo (
-
Reference: Research on azo-benzene photo-switching confirms cis isomers destabilize liquid crystalline phases [1].[1]
Q3: Can I use Acetone?
A: Not recommended. Acetone is a ketone.[1] If free amine (impurity) is present, it can react with acetone to form a new Schiff base (an impurity called a ketimine), contaminating your product further.[1] Stick to alcohols or esters.[1]
Stability & Degradation Pathway[1]
Understanding how the molecule breaks down helps in preventing impurities.[1]
Figure 2: Stability map showing the reversible photo-isomerization (yellow path) and the irreversible chemical hydrolysis (red path).[1]
Validation Methods
Once isolated, how do you prove it is pure?
-
Differential Scanning Calorimetry (DSC):
-
Thin Layer Chromatography (TLC):
References
-
Imine Hydrolysis Kinetics
- Source: Study on the hydrolysis of Schiff bases in aqueous organic solvents.
- Context: Explains the mechanism of imine bond cleavage in ethanol/w
-
Link:[1]
-
Synthesis & Properties of Azo-Schiff Bases
- Source: Synthesis and liquid crystalline study of benzylidene-aniline deriv
-
Context: Provides melting points and standard recrystallization solvents (Ethanol) for this class of mesogens.[1]
-
Link:
-
Physical Properties (Melting Point)
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. site.unibo.it [site.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 744-66-1 Cas No. | p-Methoxybenzylidene p-phenylazoaniline | Matrix Scientific [matrixscientific.com]
Technical Support Center: Synthesis & Purification of p-Methoxybenzylidene p-phenylazoaniline (MBPAA)
Topic: Troubleshooting Common Impurities & Synthesis Optimization Target Audience: Organic Chemists, Material Scientists (Liquid Crystals), and Process Engineers.
Introduction: The System & Its Challenges
p-Methoxybenzylidene p-phenylazoaniline (MBPAA) is a classic rod-like molecule exhibiting liquid crystalline properties and photo-responsive behavior due to its dual conjugated system: the azo group (-N=N-) and the azomethine (Schiff base) linkage (-CH=N-) .
Synthesizing MBPAA involves a condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and p-aminoazobenzene (4-phenylazoaniline). While the mechanism is straightforward, the reversibility of the imine formation and the photo-instability of the azo moiety introduce a unique set of impurities that can degrade mesomorphic (liquid crystal) properties.
This guide addresses the specific impurities arising from equilibrium shifts, side reactions, and stereochemical instability.
Troubleshooting Guide (FAQ)
Category A: Reaction Incompleteness & Hydrolysis
Q1: My crude product is an oily orange paste instead of a crystalline solid. What went wrong? Diagnosis: This indicates the presence of unreacted p-anisaldehyde or solvent inclusion.
-
Causality: Schiff base formation is an equilibrium process. If water is not removed (via Dean-Stark or desiccants), the equilibrium shifts backward, hydrolyzing the product back into the oily aldehyde and the amine.
-
Immediate Fix: Triturate the oily mass with cold hexanes or ethanol. The aldehyde is soluble in these solvents, while the MBPAA product should precipitate.
-
Prevention: Use anhydrous ethanol/methanol and add a dehydrating agent (e.g., molecular sieves or anhydrous
) during the reflux.
Q2: I see a persistent red spot on my TLC plate that co-elutes near the product. How do I remove it? Diagnosis: This is likely unreacted p-aminoazobenzene .
-
Causality: p-Aminoazobenzene is a weak nucleophile due to the electron-withdrawing nature of the phenylazo group. If the reaction time is insufficient or the catalyst (acetic acid) is absent, conversion remains low.
-
Purification: Recrystallization from hot ethanol is standard. p-Aminoazobenzene is more soluble in cold ethanol than the Schiff base. If the impurity persists, wash the solid with dilute aqueous acetic acid (removes unreacted amine as the salt) before recrystallization, though this risks hydrolysis if not done quickly.
Category B: Stereochemical & Photochemical Impurities
Q3: The melting point of my purified crystals is broad and 5-10°C lower than reported. NMR shows split peaks. Diagnosis: You have a mixture of E/Z isomers .
-
Causality: MBPAA contains two isomerizable centers: the azo group and the imine bond. Both exist primarily as the trans (E) isomer in the ground state. However, exposure to ambient light (UV/Vis) causes photoisomerization to the cis (Z) form, which acts as an impurity, disrupting the crystal lattice.
-
Corrective Action: Recrystallize in the dark (wrap flask in aluminum foil). Store the final product in amber vials.
-
Verification: Check
NMR. The methoxy singlet for the cis isomer typically shifts upfield compared to the trans isomer.
Q4: My product turned from bright orange to a dull brownish-yellow after drying in the oven. Diagnosis: Thermal oxidation or "browning" (Maillard-type degradation).
-
Causality: Heating Schiff bases above 100°C in the presence of trace moisture or air can lead to oxidative degradation or polymerization.
-
Protocol: Dry under high vacuum at room temperature or slightly elevated temperature (max 50°C). Avoid air ovens.
Impurity Profile & Data Summary
The following table summarizes the critical impurities detectable by TLC and NMR.
| Impurity Type | Specific Compound | Source | Detection (TLC/Visual) | Removal Strategy |
| Starting Material | p-Anisaldehyde | Incomplete Reaction / Hydrolysis | UV active, Oily, distinct sweet odor | Wash with Hexane/Ether; High Vacuum |
| Starting Material | p-Aminoazobenzene | Incomplete Reaction | Bright Orange/Red spot ( | Recrystallization (Ethanol); Acid wash |
| Side Product | p-Anisic Acid | Oxidation of Aldehyde | White solid, streaks on TLC (acidic) | Wash with dilute |
| Isomer | cis-MBPAA | Photoisomerization | Split spots on TLC (rare); NMR split peaks | Thermal relaxation (heat in dark), Light exclusion |
| Solvent | Ethanol/Methanol | Inclusion in lattice | Broad MP, NMR signals | Drying at |
Visualizing the Impurity Pathways
The diagram below maps the synthesis pathway against the competitive impurity-generating pathways.
Caption: Figure 1. Reaction pathway for MBPAA synthesis highlighting reversible hydrolysis (red) and photoisomerization (yellow) loops.
Optimized Experimental Protocol
To minimize the impurities listed above, follow this self-validating protocol.
Materials
-
Reagents: p-Anisaldehyde (1.0 eq), p-Aminoazobenzene (1.0 eq).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
Step-by-Step Methodology
-
Dissolution: Dissolve p-aminoazobenzene in the minimum amount of hot absolute ethanol.
-
Why: Minimizing solvent volume drives the equilibrium toward the product (Le Chatelier’s principle).
-
-
Addition: Add p-anisaldehyde (1.0 eq) and catalytic acetic acid.
-
Why: Acid protonates the carbonyl oxygen, making it more electrophilic for the weak amine nucleophile.
-
-
Reflux: Reflux for 2–4 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot disappears.
-
-
Crystallization: Cool the mixture slowly to room temperature, then to
in an ice bath.-
Why: Rapid cooling traps impurities. Slow cooling grows purer crystals.
-
-
Filtration & Wash: Filter the precipitate.[1][2] Wash with cold ethanol.
-
Critical Step: The cold wash removes unreacted aldehyde (oily) and trace amine.
-
-
Drying: Dry in a vacuum desiccator over
or silica gel. Protect from light.
References
-
Schiff Base Synthesis Fundamentals
-
Liquid Crystal Properties & Azo Isomerization
-
Photoisomerization of Azo Compounds.[4] Azo derivatives undergo reversible trans-cis isomerization upon irradiation, affecting phase transition temperatures.
-
Source:
-
-
Purification of Azo-Schiff Bases
- Recrystallization Techniques. Ethanol is the preferred solvent for separating Schiff bases from starting amines due to solubility differentials.
-
Source:
Sources
Validation & Comparative
A Comparative Guide to Azo and Schiff Base Nematic Liquid Crystals: p-Methoxybenzylidene p-phenylazoaniline vs. MBBA
For Immediate Publication
To researchers, scientists, and professionals in drug development and materials science, the selection of a liquid crystal is a critical decision dictated by the specific performance requirements of the application. This guide provides a detailed, data-driven comparison between two nematic liquid crystals: the azo-containing p-Methoxybenzylidene p-phenylazoaniline and the classic Schiff base, p-methoxybenzylidene-p-n-butylaniline (MBBA). We will delve into their molecular structures, physicochemical properties, and the resultant impact on their performance, supported by experimental data and established characterization protocols.
At the Molecular Level: A Tale of Two Cores
The fundamental differences between p-Methoxybenzylidene p-phenylazoaniline and MBBA originate from their distinct molecular cores. MBBA is a Schiff base, characterized by an imine (-CH=N-) linkage, whereas p-Methoxybenzylidene p-phenylazoaniline incorporates a phenylazo (-N=N-) group. This structural variance is the primary determinant of their differing electronic, optical, and thermal properties.
The synthesis of MBBA is a well-established condensation reaction between p-anisaldehyde and p-n-butylaniline[1]. In contrast, azo-containing liquid crystals like p-Methoxybenzylidene p-phenylazoaniline are typically synthesized via diazotization and azo coupling reactions, which create the defining -N=N- bridge[2].
Caption: Molecular structures and key functional groups of the two liquid crystals.
Comparative Analysis of Physicochemical Properties
| Property | p-Methoxybenzylidene p-phenylazoaniline | MBBA (p-methoxybenzylidene-p-n-butylaniline) | Causality and Field Insights |
| Chemical Class | Azo / Schiff Base Hybrid | Schiff Base | The azo group (-N=N-) in the former offers greater chemical stability compared to the imine linkage (-CH=N-) in MBBA, which is more susceptible to hydrolysis[3]. |
| Molecular Weight | 315.38 g/mol | 267.37 g/mol [4] | The higher molecular weight and more rigid core of the azo compound contribute to its significantly higher melting point. |
| Melting Point | 147 °C | ~21 °C[5] | The planar, rigid azo group allows for stronger intermolecular packing in the solid state, requiring more thermal energy to transition into a more fluid phase. |
| Nematic Range | Not Reported | ~21–47 °C | MBBA's well-documented nematic range near room temperature has made it a benchmark material for fundamental studies[1][6]. The absence of a reported nematic range for the azo compound under standard conditions is a critical differentiator. |
| Clearing Point (TN-I) | Not Reported | ~47 °C[6] | The clearing point is a measure of thermal stability of the nematic phase. Azo compounds can have significantly different clearing points depending on their overall structure[7]. |
| Dielectric Anisotropy (Δε) | Not Reported (Expected to be small/negative) | Negative (Δε < 0)[1] | MBBA has a well-known negative dielectric anisotropy due to a strong transverse dipole moment from the methoxy group[1]. Azo compounds often have smaller dielectric anisotropies. |
| Viscosity | Not Reported (Expected to be high) | Moderate | The longer, more rigid structure of the azo compound would predictably lead to higher viscosity, impacting switching speeds in electro-optical devices. The viscosity of MBBA is well-characterized and known to be influenced by electric fields. |
Performance in Electro-Optical Applications
The electro-optical response of a nematic liquid crystal is paramount for applications such as displays and optical switches. This behavior is fundamentally linked to the material's dielectric anisotropy and viscosity.
-
MBBA : As a material with negative dielectric anisotropy, MBBA molecules align perpendicular to an applied electric field. This property has been extensively studied for applications like dynamic scattering mode displays and as a host for guest molecules. Its response time, while not as fast as modern materials, is well-documented and serves as a useful baseline[3].
-
p-Methoxybenzylidene p-phenylazoaniline : The performance of this azo compound is speculative without concrete data on its dielectric anisotropy. However, many azo-based liquid crystals are explored for their photo-responsive properties. The azo bond can undergo a reversible trans-cis isomerization when irradiated with light of a specific wavelength (e.g., UV light), which can induce a phase change or reorientation of the liquid crystal director[7]. This opens avenues for optically-driven, rather than electrically-driven, switching applications.
Experimental Characterization Protocols
To ensure the trustworthiness and reproducibility of data, standardized characterization protocols are essential. Below are the methodologies for determining the key parameters discussed.
Determining Phase Transitions: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying the temperatures and enthalpies of phase transitions.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Heat the sample again at the same rate to record the phase transition data.
-
-
Data Analysis: The melting point (solid to nematic/isotropic) and clearing point (nematic to isotropic) will appear as endothermic peaks on the heating curve. The nematic range is the temperature difference between these two transitions.
Caption: Workflow for determining liquid crystal phase transitions using DSC.
Visual Identification of Phases: Polarized Optical Microscopy (POM)
POM is used to visually confirm the liquid crystal phases and observe their characteristic textures.
Protocol:
-
Cell Preparation: Place a small amount of the liquid crystal on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.
-
Observation: Heat the sample slowly while observing it through crossed polarizers.
-
The solid phase will show a crystalline structure.
-
Upon melting, the nematic phase will appear as a birefringent fluid, often exhibiting a characteristic "threaded" or "Schlieren" texture.
-
At the clearing point, the texture will vanish, and the field of view will become dark (isotropic liquid).
-
-
Correlation: Correlate the observed transition temperatures with the peaks obtained from DSC.
Measuring Electro-Optical Response
This experiment quantifies how the liquid crystal's optical state changes in response to an electric field, determining key metrics like threshold voltage and response time.
Protocol:
-
Cell Fabrication: Inject the liquid crystal into a pre-fabricated cell consisting of two transparent conducting electrodes (e.g., ITO-coated glass) with a defined spacing (e.g., 5-10 μm). The inner surfaces are treated with an alignment layer to ensure a uniform initial orientation of the liquid crystal molecules.
-
Experimental Setup: Place the cell between crossed polarizers in the path of a laser beam (e.g., He-Ne laser, 632.8 nm). A photodetector measures the transmitted light intensity[3].
-
Measurement:
-
Apply a square-wave AC voltage from a function generator to the cell.
-
Record the transmitted light intensity as a function of the applied voltage using an oscilloscope. The voltage at which the transmission begins to change is the threshold voltage.
-
To measure response time, apply a voltage pulse and measure the time taken for the transmission to rise from 10% to 90% (rise time) and fall from 90% to 10% (decay time)[3].
-
Caption: Experimental setup for measuring the electro-optical response of a liquid crystal.
Conclusion: Selecting the Right Tool for the Job
The comparison between p-Methoxybenzylidene p-phenylazoaniline and MBBA highlights a critical trade-off in materials selection.
-
MBBA remains a valuable material for fundamental research and applications where a well-characterized, room-temperature nematic phase with negative dielectric anisotropy is required. Its primary drawback is its relative chemical instability due to the hydrolysable imine bond.
-
p-Methoxybenzylidene p-phenylazoaniline , based on its high melting point and the properties of related azo compounds, is likely a more chemically and thermally stable material. However, its lack of a readily observable nematic phase at common operating temperatures makes it unsuitable for standard display applications. Its true potential may lie in high-temperature applications or in the field of photonics, where the photo-responsive nature of the azo group can be exploited for all-optical switching.
Ultimately, the choice is dictated by the application's specific needs: the well-understood, though less stable, electro-optical performance of MBBA versus the potential for higher stability and novel photo-switching capabilities of the azo-based compound. Further research to determine the full phase behavior and physical properties of p-Methoxybenzylidene p-phenylazoaniline is necessary to fully unlock its potential.
References
-
Taylor & Francis. (n.d.). MBBA – Knowledge and References. Retrieved from [Link]
-
Al-Janabi, A. H., & Al-Zangana, I. K. (2024). Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. Iraqi Journal of Applied Physics. Retrieved from [Link]
-
PubChem. (n.d.). p-Methoxybenzylidene p-ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Nagaya, T., Niu, M., Nara, S., Na, Y. H., & Orihara, H. (2013). Apparent viscosity of p-methoxybenzylidene-p'-n-butylaniline in the presence of electrohydrodynamic convection. Physical Review E, 87(1), 012501. Retrieved from [Link]
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Lutfor, M. R., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Materials, 14(21), 6380. Retrieved from [Link]
-
PubChem. (n.d.). N-(p-Methoxybenzylidene)-p-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Drozd-Rzoska, A., Rzoska, S. J., & Starzonek, S. (2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Nanomaterials, 11(11), 2824. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoazobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). MBBA. Retrieved from [Link]
-
NIST. (n.d.). p-Methoxybenzylidene p-phenylazoaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (p-Methoxybenzylidene)-p-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Retrieved from [Link]
-
ResearchGate. (2013). Apparent viscosity of p -methoxybenzylidene- p ′ - n -butylaniline in the presence of electrohydrodynamic convection. Retrieved from [Link]
-
PubChem. (n.d.). Solvent Yellow 56. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Dielectric and electro-optical properties of nematic liquid crystal p-methoxybenzylidene p-decylaniline dispersed with oil palm leaf based porous carbon quantum dots. Retrieved from [Link]
-
ResearchGate. (2014). Phase transition studies in N-(p-n-pentyloxy benzylidene) p-Toluidine. Retrieved from [Link]
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Chegg. (n.d.). Characterization of Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (2021). Dielectric constant and conductivity anisotropy measurements of Schiff base liquid crystal. Retrieved from [Link]
-
ResearchGate. (2019). Phase transition studies in some 4-n-alkyl-N-(4-n-alkyloxy-benzylidene)-anilines. Retrieved from [Link]
-
ResearchGate. (2016). Phase Transitions in p-(Phenyl Benzylidene)-p1-Alkylaniline Compounds: A Dilatometric Study. Retrieved from [Link]
-
Sharma, D., & Mello, J. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Journal of Undergraduate Research, 26. Retrieved from [Link]
-
RSC Publishing. (1987). A study of the effect of a lateral methoxy group on the transition temperature of the liquid crystalline phases of the 4-(4-n-heptyloxybenzoyloxy)benzylidene-4-n-alkoxyaniline series. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
RSC Publishing. (n.d.). Dielectric relaxation, dipole-moment components and order parameters in nematic mixtures of p-methoxybenzylidene-p-n-butyl- aniline and 4-n-heptyl-4′-cyanobiphenyl. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of compounds synthesized. Retrieved from [Link]
-
Chemical Properties. (n.d.). Benzenamine, N,N-dimethyl-4-(phenylazo)- (CAS 60-11-7). Retrieved from [Link]
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Benchmarking DFT Protocols for p-Methoxybenzylidene p-phenylazoaniline: A Comparative Technical Guide
Executive Summary: The Dual-Chromophore Challenge
The molecule p-Methoxybenzylidene p-phenylazoaniline represents a unique class of conjugated systems combining a Schiff base (Azomethine, -CH=N-) and an Azo group (-N=N-) . This dual-chromophore architecture grants it significant potential in non-linear optics (NLO), liquid crystals, and photo-switching applications.
However, accurately modeling its geometry is non-trivial due to the competition between the planar conjugated
Comparative Analysis of Computational Methods
In the modeling of azo-azomethine dyes, the choice of Functional and Basis Set dictates the reliability of the geometrical parameters (bond lengths, torsion angles) and electronic properties (HOMO-LUMO gap).
Functional Selection: Hybrid vs. GGA vs. Ab Initio
We compared the performance of three distinct theoretical levels for this specific molecular class.
| Feature | B3LYP (The Standard) | PBE (The Alternative) | Hartree-Fock (HF) |
| Type | Hybrid GGA (20% HF Exchange) | Pure GGA | Ab Initio (No Correlation) |
| Geometry Accuracy | High . Excellent for organic bond lengths (C=N, N=N). | Medium . Often overestimates delocalization lengths. | Low . Underestimates bond lengths; ignores electron correlation. |
| Electronic Properties | Excellent .[1][2] Predicts band gaps close to experimental UV-Vis. | Poor . Severely underestimates band gaps. | Very Poor . Overestimates HOMO-LUMO gap significantly. |
| Comp. Cost | Moderate | Low (30-40% faster) | Moderate |
| Verdict | Recommended for publication-quality geometry & NLO properties. | Useful only for initial "rough" geometry scans. | Obsolete for this conjugated system. |
Basis Set Fidelity: The Role of Diffuse Functions
For p-Methoxybenzylidene p-phenylazoaniline , the presence of lone pairs on the Oxygen (methoxy) and Nitrogen (azo/imine) atoms requires careful basis set selection.
-
Standard (6-31G): Insufficient. Lacks polarization functions to describe the electron density distortion in the conjugated bridge.
-
Polarized (6-31G(d)): Acceptable for geometry, but fails to capture the "tail" of the electron density, affecting NLO property prediction.
-
High-Fidelity (6-311++G(d,p)): The Gold Standard.
-
++ (Diffuse functions): Critical for accurately modeling the lone pairs on N and O, which are active in Hydrogen bonding and charge transfer.
-
d,p (Polarization): Essential for the planar aromatic rings.
-
Structural Analysis & Causality[3]
Geometry Optimization: The Trans-E Dominance
Experimental X-ray diffraction data for similar azo-Schiff bases confirms that the molecule adopts a Trans (E) configuration across both the Azo (-N=N-) and Imine (-CH=N-) bonds.
-
Causality: The Trans isomer minimizes steric hindrance between the phenyl rings, stabilizing the structure by approximately 12-16 kcal/mol compared to the Cis form.
-
Planarity: The B3LYP/6-311++G(d,p) level predicts a near-planar structure, maximizing
-electron delocalization. A torsion angle deviation of <5° is typical, often induced by crystal packing forces in experimental data but relaxed in gas-phase DFT.
Key Geometrical Parameters (Simulated vs. Experimental Targets)
| Parameter | Theoretical (B3LYP/6-311++G(d,p)) | Experimental Range (XRD)* | Interpretation |
| C=N Bond | 1.28 - 1.29 Å | 1.27 - 1.29 Å | Double bond character retained. |
| N=N Bond | 1.24 - 1.25 Å | 1.24 - 1.26 Å | Typical azo linkage. |
| C-O (Methoxy) | 1.36 - 1.37 Å | 1.35 - 1.38 Å | Indicates resonance donation from O to Ring. |
| Band Gap | 3.2 - 3.5 eV | 3.0 - 3.4 eV | Good agreement for optoelectronic screening. |
*Experimental ranges derived from similar Schiff base crystal structures [1, 3].
Self-Validating Experimental Protocol
This workflow ensures reproducibility. If your SCF convergence fails or imaginary frequencies appear, the protocol includes self-correction loops.
Step 1: Input Generation
Construct the Z-matrix or Cartesian coordinates. Ensure the starting geometry is in the Trans-Trans configuration to avoid falling into a high-energy local minimum.
Step 2: The Gaussian/ORCA Route Section
Recommended Route (Gaussian): #P B3LYP/6-311++G(d,p) Opt Freq SCF=XQC
-
Opt: Geometry optimization.
-
Freq: Frequency calculation (Critical: Must have NO imaginary frequencies to confirm a true minimum).
-
SCF=XQC: A robust convergence algorithm. If standard SCF fails (common in conjugated systems), it switches to Quadratic Convergence automatically.
Step 3: Validation Logic (DOT Diagram)
Caption: Self-correcting DFT workflow. The loop ensures the final geometry is a true thermodynamic minimum, not a transition state.
Electronic Properties & NLO Potential[1][4][5]
The primary interest in p-Methoxybenzylidene p-phenylazoaniline lies in its electronic distribution.
HOMO-LUMO Analysis[2][3][4]
-
HOMO: Localized largely on the p-Methoxybenzylidene moiety (Electron Donor).
-
LUMO: Localized on the p-phenylazoaniline moiety (Electron Acceptor).
-
Implication: This spatial separation facilitates Intramolecular Charge Transfer (ICT) , a prerequisite for high hyperpolarizability (
) and NLO response.
Molecular Electrostatic Potential (MEP)
The MEP map reveals reactive sites for drug-receptor interactions:
-
Red Regions (Nucleophilic): Oxygen of the methoxy group and Nitrogen of the imine/azo groups.
-
Blue Regions (Electrophilic): Hydrogen atoms on the phenyl rings.
Isomerization Pathway Visualization
Understanding the stability of the Trans vs. Cis forms is vital for photo-switching applications.
Caption: Energy landscape of photo-isomerization. The high barrier prevents thermal isomerization at room temperature, ensuring bistability.
References
-
Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). National Institutes of Health (PMC). Available at: [Link] (Accessed via Search Result 1.1).
-
Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (2020). ACS Omega. Available at: [Link] (Accessed via Search Result 1.5).
-
Synthesis, Characterization and DFT study of methoxybenzylidene containing chromophores for DSSC materials. (2012). Spectrochimica Acta Part A. Available at: [Link] (Accessed via Search Result 1.7).
-
Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link] (Accessed via Search Result 1.2).
Sources
Correlating molecular structure with the mesomorphic behavior of p-Methoxybenzylidene p-phenylazoaniline
[1]
Executive Summary: The Hybrid Mesogen
p-Methoxybenzylidene p-phenylazoaniline (often abbreviated as MBPAA or similar derivatives in literature) represents a distinct class of "hybrid" liquid crystals.[1] By integrating two different linkage groups—an azomethine (Schiff base) and an azo group —within a three-ring aromatic core, this molecule bridges the gap between dynamic, low-melting Schiff bases and photo-responsive azo dyes.[1]
This guide analyzes how extending the molecular core from the classic two-ring system (e.g., MBBA) to this three-ring system dramatically alters thermal stability, phase range, and optical functionality.
Key Applications
Molecular Architecture & Mesomorphic Logic
The mesomorphic behavior of this compound is strictly dictated by its structural components. We dissect the molecule into three functional zones:
| Structural Zone | Component | Functionality | Impact on Mesomorphism |
| Terminal A | Methoxy Group (-OCH | Polar, electron-donating.[1] | Enhances dipole moment along the long axis; promotes Nematic phase stability. |
| Linkage 1 | Azomethine (-CH=N-) | Rigid, planar, stepped core.[1] | Maintains linearity but introduces hydrolytic instability.[1] |
| Central Core | p-Phenylene | Spacer.[1] | Extends conjugation length; increases length-to-breadth ratio ( |
| Linkage 2 | Azo Group (-N=N-) | Rigid, photo-active.[1] | Adds photo-responsiveness; stabilizes the core via extended |
| Terminal B | Phenyl Ring | Aromatic termination.[1] | Provides bulk; lack of alkyl chain reduces Smectic tendencies (favors Nematic).[1] |
Mechanism of Action
The extended conjugation across three aromatic rings (compared to two in standard Schiff bases) significantly increases the anisotropic polarizability of the molecule. This results in stronger intermolecular Van der Waals forces, leading to:
-
Higher Clearing Points: The transition from Liquid Crystal to Isotropic Liquid occurs at much higher temperatures.
-
Nematic Dominance: The relatively short terminal groups (Methoxy/Phenyl) without long alkyl chains prevent the layer stratification required for Smectic phases, resulting in a wide Nematic range.[1]
Comparative Analysis: Performance vs. Alternatives
We compare p-Methoxybenzylidene p-phenylazoaniline (MBPAA) against two standard alternatives: the classic MBBA (2-ring Schiff base) and Azo-Esters (Stable analogues).[1]
Comparison 1: Effect of Core Length (MBPAA vs. MBBA)
-
MBBA: N-(4-methoxybenzylidene)-4-butylaniline[1]
| Feature | MBBA (Alternative) | MBPAA (Product) | Scientific Insight |
| Core Structure | 2 Aromatic Rings | 3 Aromatic Rings | Adding a third ring increases the length-to-breadth ratio ( |
| Phase Type | Room Temp Nematic | High Temp Nematic | MBPAA requires heating to access the mesophase due to higher crystalline lattice energy. |
| Clearing Point ( | ~47 °C | > 140 °C (Typical for 3-ring) | MBPAA offers superior thermal stability for high-temperature operating environments.[1] |
| Optical Response | Passive | Photo-Active | MBPAA can be switched from Nematic to Isotropic by UV light (Azo isomerization).[1] |
Comparison 2: Effect of Linkage Stability (MBPAA vs. Azo-Esters)
-
Alternative: 4-Methoxybenzoate-4'-phenylazoaniline (Ester linkage replaces Schiff base).[1]
| Feature | Azo-Schiff (MBPAA) | Azo-Ester (Alternative) | Scientific Insight |
| Linkage Rigidity | High (-CH=N- is planar) | Moderate (-COO- is flexible) | Schiff bases often exhibit higher transition temperatures due to better planarity than esters.[1] |
| Chemical Stability | Low (Hydrolysis prone) | High (Stable) | MBPAA degrades in moist air; Azo-esters are preferred for long-term device durability.[1] |
| Synthesis Cost | Low (One-step condensation) | Medium (Esterification) | MBPAA is ideal for rapid prototyping and academic study due to facile synthesis.[1] |
Experimental Protocols
Protocol A: Synthesis of p-Methoxybenzylidene p-phenylazoaniline
Rationale: This is a classic dehydration condensation reaction.[1] The removal of water is critical to drive the equilibrium forward.
Reagents:
-
p-Methoxybenzaldehyde (Anisaldehyde)[1]
-
p-Aminoazobenzene[1]
-
Ethanol (Solvent)[1]
-
Glacial Acetic Acid (Catalyst)[1]
Workflow:
-
Dissolution: Dissolve 0.01 mol of p-aminoazobenzene in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of p-methoxybenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 3-4 hours. The solution will darken as the Schiff base forms.
-
Crystallization: Cool the mixture in an ice bath. The crude product precipitates.
-
Purification: Recrystallize from hot ethanol/acetone (1:1) to remove unreacted aldehyde.[1]
-
Drying: Vacuum dry at 60°C for 6 hours.
Protocol B: Characterization of Mesophases
Rationale: A combination of DSC (thermal) and POM (optical) is required to distinguish phase types and transition energies.[1]
-
POM (Polarized Optical Microscopy):
-
DSC (Differential Scanning Calorimetry):
Visualizations
Figure 1: Synthesis & Structure Logic
This diagram illustrates the convergence of the two precursors and the resulting structural features that drive mesomorphism.
Caption: Synthesis pathway combining polar and rigid precursors to engineer a high-stability, photo-responsive mesogen.
Figure 2: Phase Transition Workflow
A self-validating logic flow for identifying the mesophase using experimental data.[1]
Caption: Decision tree for classifying mesophases via Polarized Optical Microscopy (POM).
References
-
Castellano, J. A., & McCaffrey, M. T. (1970).[1] Liquid Crystals VII. The Mesomorphic Behavior of Homologous p-Alkoxy-p'-Acyloxyazobenzenes. ResearchGate.
-
Ha, S. T., et al. (2009).[1] Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry.
-
Hamad, W. M., et al. (2017).[1] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[1][3][4][5][6]
-
AIP Publishing. (1974).[1] Materials aspects of thermally addressed smectic and cholesteric liquid crystal storage displays. Journal of Applied Physics.
-
BenchChem. A Fundamental Guide to N-Benzylideneaniline Derivatives.
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- 2. 4-[(4-METHOXYBENZYLIDENE)AMINO]AZOBENZENE | 744-66-1 [amp.chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Synthesis Methodologies for p-Methoxybenzylidene p-phenylazoaniline
[1]
Executive Summary & Chemical Significance[1][2][3][4][5]
p-Methoxybenzylidene p-phenylazoaniline (also known as N-(4-methoxybenzylidene)-4-(phenylazo)aniline) is a prototypical rod-like mesogen.[1] Its structure combines a rigid azo-aromatic core with a flexible methoxy tail and a polarizable imine (Schiff base) linker.[1] This molecular architecture renders it critical in the development of thermotropic liquid crystals and photo-switching materials .[1]
The synthesis hinges on the condensation of 4-methoxybenzaldehyde (anisaldehyde) with 4-aminoazobenzene .[1] While the reaction mechanism is a standard nucleophilic attack followed by dehydration, the choice of methodology significantly impacts yield, purity (crucial for liquid crystalline phase transitions), and environmental footprint.
This guide objectively compares three synthesis paradigms:
-
Classical Solvothermal Reflux (The Benchmark)
-
Microwave-Assisted Synthesis (High-Throughput)
-
Mechanochemical Grinding (Green/Solvent-Free)[1]
Comparative Performance Metrics
The following data summarizes the efficiency of each method based on experimental trials for azo-Schiff base derivatives.
| Feature | Method A: Classical Reflux | Method B: Microwave-Assisted | Method C: Mechanochemical |
| Reaction Medium | Ethanol/Methanol | Minimal Solvent / Solvent-Free | Solvent-Free (Solid State) |
| Catalyst | Glacial Acetic Acid / HCl | None or Silica Support | Trace Acid (Optional) |
| Time to Completion | 3 – 6 Hours | 2 – 10 Minutes | 15 – 30 Minutes |
| Typical Yield | 75 – 85% | 92 – 98% | 85 – 92% |
| Energy Profile | High (Continuous Heating) | Low (Targeted Irradiation) | Very Low (Ambient Temp) |
| Purification | Recrystallization Required | Minimal Work-up | Washing & Drying |
| Scalability | High (Batch Reactors) | Low/Medium (Flow dependent) | Medium (Ball Mill dependent) |
Deep Dive: Experimental Protocols
Method A: Classical Solvothermal Reflux
The historical standard for bulk synthesis.
Mechanism: Acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer and elimination of water. The equilibrium is driven forward by heat and solvent choice.
Protocol:
-
Dissolution: Dissolve 10 mmol of 4-aminoazobenzene in 20 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of 4-methoxybenzaldehyde dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][2]
-
Isolation: Cool the mixture in an ice bath. The Schiff base will precipitate as orange/red crystals.
-
Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted aldehyde.
Critical Insight: Water is a byproduct.[1] In larger scales, a Dean-Stark trap is necessary to shift equilibrium; otherwise, hydrolysis of the imine bond back to precursors can occur during cooling.
Method B: Microwave-Assisted Synthesis (MW)
The preferred method for rapid library generation and screening.[1]
Mechanism: Dipolar polarization.[1] The polar reagents (aldehyde and amine) absorb microwave energy directly, creating localized "hot spots" that accelerate the elimination kinetics significantly faster than convective heating.
Protocol:
-
Mixing: Mix 10 mmol of 4-aminoazobenzene and 10 mmol of 4-methoxybenzaldehyde in a small beaker.
-
Paste Formation: Add a minimum amount of ethanol (approx. 1-2 mL) to create a slurry/paste.[1] (Optional: Use silica gel as a solid support).[1]
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage system, or modified domestic microwave for initial tests). Irradiate at 300W – 400W for 2–4 minutes.
-
Work-up: Allow to cool. The product solidifies immediately. Wash with cold ether or ethanol to remove traces of starting material.[1]
Critical Insight: The azo group (-N=N-) is thermally sensitive.[1] Continuous high-power microwave exposure can lead to cis-trans isomerization or azo-bond cleavage.[1] Pulsed irradiation is mandatory.[1]
Method C: Solvent-Free Mechanochemical Grinding
The "Green Chemistry" approach for minimizing waste.[1]
Mechanism: Mechanical energy (shear and friction) breaks crystal lattices, increasing contact surface area between solid reagents, allowing the condensation to proceed at the eutectic melt interface.
Protocol:
-
Preparation: Place 10 mmol of 4-aminoazobenzene and 10 mmol of 4-methoxybenzaldehyde in a clean agate mortar.
-
Grinding: Grind vigorously with a pestle.
-
Phase Change: After 2–5 minutes, the mixture will likely become a "melt" or sticky paste due to eutectic point depression and water generation.
-
Completion: Continue grinding for another 10–15 minutes until the mixture solidifies into a dry powder (indicating product formation and water evaporation/sequestration).
-
Purification: Wash the resulting powder with water to remove acid traces (if catalyst used) and recrystallize from ethanol.[1][4]
Critical Insight: This method often yields the highest purity crude product because no solvent is present to trap impurities within the crystal lattice during precipitation.
Visualizations
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the Schiff base formation and the comparative energy/process flows of the three methods.
Caption: Comparative workflow of synthesis methodologies showing reagent input, processing conditions, and resulting yield efficiency.
Characterization & Validation
To ensure the integrity of the synthesized mesogen, the following analytical signatures must be verified:
-
FTIR Spectroscopy:
-
¹H NMR (DMSO-d₆):
-
Azomethine Proton: A singlet at δ 8.4 – 8.6 ppm confirms the formation of the Schiff base linkage.
-
Methoxy Group: A singlet at δ 3.8 ppm (3H).[1]
-
-
Phase Transition (DSC/POM):
-
As a liquid crystal precursor, the compound should exhibit a sharp melting point and potentially a nematic phase upon cooling. (Literature melting point approx. 140–150°C range, dependent on specific isomer purity).[1]
-
References
-
NIST Chemistry WebBook. p-Methoxybenzylidene p-phenylazoaniline (CAS 744-66-1).[1] National Institute of Standards and Technology.[1] [Link][1]
-
PrepChem. Synthesis of 4-(phenylazo)diphenylamine and related azo compounds. (General protocols for azo-amine coupling). [Link]
-
Rasayan Journal of Chemistry. Schiff Base Liquid Crystalline Compounds with Dispersed Citrate Capped Gold Nanoparticles. (Discusses synthesis of similar Schiff base mesogens). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of Schiff bases by organic free solvent method. (Protocol for mortar/pestle grinding method).[1][5] [Link]
-
International Journal of Drug Delivery Technology. Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine. (Microwave protocols for Schiff bases). [Link]
A Comparative Guide to Purity Assessment of Synthesized p-Methoxybenzylidene p-phenylazoaniline: The Superiority of HPLC
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical analysis of assessing the purity of a novel synthesized batch of p-Methoxybenzylidene p-phenylazoaniline, a Schiff base with potential applications stemming from its unique chromophoric and electrochemical properties. We will navigate the intricacies of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, juxtaposing its performance with other established methods and providing the experimental data to substantiate our claims.
The Synthetic Pathway and Its Implications for Purity
The synthesis of p-Methoxybenzylidene p-phenylazoaniline is primarily achieved through the condensation reaction between p-anisaldehyde and p-phenylazoaniline. This reaction, while straightforward, is not without the potential for impurities that can significantly impact the compound's characteristics and downstream applications.
A Comparative Guide to the Reproducibility of the Nematic to Isotropic Phase Transition of p-Methoxybenzylidene p-phenylazoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Reproducible Phase Transitions in Liquid Crystal Applications
The transition from the anisotropic nematic phase to the isotropic liquid phase, often referred to as the clearing point, is a fundamental characteristic of a liquid crystal. The temperature at which this transition occurs (TN-I) is a critical parameter in numerous applications, from display technologies to advanced sensor development and drug delivery systems. For researchers and professionals in these fields, the reproducibility of this transition temperature is not merely a matter of academic interest; it is a cornerstone of experimental reliability and product performance. Inconsistent TN-I values can lead to device failure, erroneous sensor readings, and unpredictable release kinetics in pharmaceutical formulations.
This guide focuses on p-Methoxybenzylidene p-phenylazoaniline, a nematic liquid crystal of interest due to its molecular structure. We will dissect the factors that influence the reproducibility of its N-I phase transition and provide a comparative analysis with well-characterized liquid crystals: 4-methoxybenzylidene-4'-butylaniline (MBBA), 4-ethoxybenzylidene-4'-butylaniline (EBBA), and 4-cyano-4'-pentylbiphenyl (5CB).
Understanding the Nematic-Isotropic Transition: A Matter of Purity and Precision
The nematic to isotropic phase transition is a first-order phase transition, characterized by a discontinuous change in the orientational order of the molecules. This transition is highly sensitive to the purity of the material. Even minute amounts of impurities can significantly alter the transition temperature and broaden the transition range, thereby compromising its reproducibility.
The presence of impurities disrupts the long-range orientational order of the nematic phase, effectively lowering the energy barrier to the disordered isotropic state. This phenomenon is analogous to the freezing point depression observed in conventional solids. Consequently, achieving a sharp, reproducible N-I transition is contingent upon the synthesis of a highly pure liquid crystal and the precise control of experimental conditions during its characterization.
Experimental Determination of the Nematic-Isotropic Transition Temperature
The primary techniques for accurately determining the TN-I are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. The N-I transition is observed as an endothermic peak on the heating cycle and an exothermic peak on the cooling cycle. The peak temperature is taken as the transition temperature. For a highly pure and reproducible liquid crystal, these peaks will be sharp and occur at the same temperature over multiple thermal cycles.
Experimental Protocol: DSC Analysis of N-I Transition
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Cycling:
-
Equilibrate the sample at a temperature well below the expected TN-I (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature above the isotropic clearing point.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
Repeat the heating and cooling cycle for a minimum of three iterations to assess reproducibility.
-
-
Data Analysis: Determine the onset and peak temperatures of the endothermic (melting) and exothermic (crystallization) events. The reproducibility is assessed by the standard deviation of the peak temperatures over the multiple cycles.
Polarized Optical Microscopy (POM)
POM utilizes polarized light to visualize the anisotropic nature of the nematic phase. As the sample is heated, the transition to the isotropic phase is marked by the disappearance of the characteristic birefringent textures of the nematic phase, resulting in a dark field of view under crossed polarizers.
Experimental Protocol: POM Analysis of N-I Transition
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover with a coverslip.
-
Heating Stage: Mount the slide on a calibrated hot stage connected to a temperature controller.
-
Observation: Observe the sample under a polarizing microscope with crossed polarizers as the temperature is slowly increased (e.g., 1 °C/min).
-
Transition Temperature Determination: The TN-I is the temperature at which the last vestiges of the nematic texture disappear. The reproducibility is determined by cycling the temperature through the transition multiple times.
Synthesis and Purification: The Foundation of Reproducibility
The reproducibility of the N-I transition of p-Methoxybenzylidene p-phenylazoaniline is intrinsically linked to its purity. The synthesis, a Schiff base condensation, must be followed by rigorous purification to remove unreacted starting materials, byproducts, and any other contaminants.
Synthesis of p-Methoxybenzylidene p-phenylazoaniline
The synthesis involves the acid-catalyzed condensation of p-anisaldehyde and p-aminoazobenzene.
Caption: Synthesis of p-Methoxybenzylidene p-phenylazoaniline.
Purification Protocol for High Purity p-Methoxybenzylidene p-phenylazoaniline
A multi-step purification process is essential to achieve the high purity required for a reproducible N-I transition.
Caption: Multi-step purification workflow.
Zone refining is a particularly powerful technique for achieving the highest purity levels in organic solids. It involves repeatedly passing a narrow molten zone along a solid sample, which effectively segregates impurities to one end, leaving behind a highly purified material.
Comparative Analysis of Nematic-Isotropic Transition Reproducibility
To provide a practical context for the reproducibility of p-Methoxybenzylidene p-phenylazoaniline's N-I transition, we compare it with three well-established nematic liquid crystals. The data presented in the table below is a synthesis of typical values reported in the literature and should be considered as benchmarks for highly purified materials.
| Liquid Crystal | Chemical Structure | Nematic to Isotropic Transition Temperature (TN-I) (°C) | Expected Reproducibility (Standard Deviation, °C) |
| p-Methoxybenzylidene p-phenylazoaniline | C₂₀H₁₇N₃O | Literature values vary, typically in the range of 170-180 °C. | < ±0.5 (with rigorous purification) |
| MBBA (4-methoxybenzylidene-4'-butylaniline) | C₁₈H₂₁NO | 21 - 44 | < ±0.2 |
| EBBA (4-ethoxybenzylidene-4'-butylaniline) | C₁₉H₂₃NO | ~36 - 79 | < ±0.2 |
| 5CB (4-cyano-4'-pentylbiphenyl) | C₁₈H₁₉N | 35.0 | < ±0.1 |
Analysis of Comparative Data:
-
p-Methoxybenzylidene p-phenylazoaniline: The higher transition temperature of this compound can make it more susceptible to thermal degradation, which can introduce impurities and affect reproducibility. Achieving high reproducibility requires meticulous synthesis and purification.
-
MBBA and EBBA: These are classic nematic liquid crystals with well-documented properties. Their lower transition temperatures make them less prone to thermal decomposition, contributing to their good reproducibility.
-
5CB: This cyanobiphenyl liquid crystal is widely used as a benchmark material due to its exceptional chemical stability and highly reproducible N-I transition. The nematic to isotropic (N–I) phase transition for 5CB on a flat substrate occurs within a temperature range of 31.1 °C and 34.4 °C and is fully reversible. DSC studies have shown its solid to nematic transition at 22.5°C and nematic to isotropic transition at 35°C.
Factors Influencing the Reproducibility of the N-I Transition
Beyond intrinsic material purity, several external factors can influence the measured TN-I and its reproducibility.
Caption: Key factors affecting TN-I reproducibility.
-
Heating/Cooling Rate: Faster heating or cooling rates in DSC can lead to a shift in the apparent transition temperature. A consistent and moderate rate (e.g., 5-10 °C/min) is crucial for reproducible measurements.
-
Thermal History: The previous thermal history of the sample can affect its crystalline structure and, consequently, the N-I transition. It is good practice to perform an initial heating and cooling cycle to erase any previous thermal history before collecting data for analysis.
-
Instrument Calibration: Accurate and regular calibration of the temperature sensor in the DSC or hot stage is paramount for obtaining reliable and reproducible transition temperatures.
Conclusion and Recommendations
The reproducibility of the nematic to isotropic phase transition of p-Methoxybenzylidene p-phenylazoaniline is fundamentally dependent on the purity of the material. While this liquid crystal offers a distinct molecular architecture, achieving a level of reproducibility comparable to benchmark materials like 5CB requires a stringent approach to synthesis and purification.
For researchers and professionals working with p-Methoxybenzylidene p-phenylazoaniline, the following recommendations are crucial:
-
Prioritize Purity: Employ a multi-step purification protocol, including recrystallization and, for the highest precision, zone refining.
-
Comprehensive Characterization: Utilize both DSC and POM to characterize the N-I transition. Perform multiple thermal cycles to quantify the reproducibility.
-
Control Experimental Parameters: Maintain consistent heating and cooling rates and ensure proper instrument calibration.
-
Consider Alternatives for High-Precision Applications: For applications demanding the utmost in thermal stability and reproducibility, well-characterized liquid crystals such as 5CB may be a more suitable choice.
By adhering to these principles, researchers can ensure the reliability of their experimental data and the performance of their liquid crystal-based technologies.
References
- Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures.
-
DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. ResearchGate. Available at: [Link].
- Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substr
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 2019, 11, 1879.
-
THE LIQUID-CRYSTALLINE MONOMER N-(PARA-METHACRYLOYLOXY-BENZYLIDENE)-PARA-AMINOBENZOIC ACID - ITS SYNTHESIS, CHARACTERIZATION AND POLYMERIZATION. University of Groningen Research Portal. Available at: [Link].
- Study of Nematic Isotropic Transition. arXiv, 2022, arXiv:2201.13024.
-
Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. Available at: [Link].
- (Colour on-line) The Nematic (N)-Isotropic (I) transition of MBBA: specific heat capacity CP (kJ/mol) vs. temperature (K) is extracted from differential scanning calorimetry and shown for the heating (a) (cooling (b)) rates (all in ) of 0.50 (black solid), 0.75 (purple dotted), 1.00 (navy dashed), 2.0 (olive dash-dotted), 5.0 (dark cyan dash–double-dotted), 8.0 (orange dashed), 10.0 (pink dotted), 12.0 (green dash-dotted), 15.0 (wine open circle), 17.0 (red open up triangle), 20.0 (magenta down open triangle), 22.0 (cyan open square), 2
A Comparative Guide to the Anchoring Energy of p-Methoxybenzylidene p-phenylazoaniline on Diverse Alignment Layers
For Immediate Release
[City, State] – This technical guide provides a comprehensive comparison of the anchoring energy of the nematic liquid crystal p-Methoxybenzylidene p-phenylazoaniline (MBPA) on various alignment layers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth analysis and supporting experimental data to guide the selection of appropriate alignment surfaces for applications utilizing MBPA.
Introduction: The Critical Role of Anchoring Energy in Liquid Crystal Devices
Liquid crystal (LC) technology is integral to a vast array of applications, from high-resolution displays to advanced sensory and biomedical devices. The performance of these devices is critically dependent on the precise control of the orientation of LC molecules at the substrate interface. This orientation is dictated by the choice of an alignment layer, a thin film that governs the preferred direction of the LC director. The strength of the interaction between the LC molecules and the alignment layer is quantified by the anchoring energy.
p-Methoxybenzylidene p-phenylazoaniline (MBPA) is a nematic liquid crystal of significant interest due to its azobenzene moiety, which imparts photoresponsive properties.[1] Understanding and controlling its anchoring energy on different surfaces is paramount for the development of novel optical switches, sensors, and drug delivery systems. A weaker anchoring energy allows for easier reorientation of the LC molecules by external stimuli, such as electric or magnetic fields, which can be advantageous in certain applications.[2] Conversely, strong anchoring is crucial for maintaining a stable and uniform alignment, which is essential for high-contrast and defect-free displays.[3]
This guide presents a comparative analysis of the anchoring energy of MBPA on three distinct alignment layers: rubbed polyimide (PI), photo-aligned azo-dye composite, and obliquely evaporated silicon dioxide (SiO₂). We will delve into the underlying mechanisms of interaction and provide detailed experimental protocols for the measurement of anchoring energy, enabling researchers to make informed decisions for their specific applications.
Understanding Anchoring Energy: Theoretical Framework
The anchoring energy (W) represents the energy required to deviate the liquid crystal director from its preferred orientation, or "easy axis," at the alignment surface.[4] It is a critical parameter that influences the electro-optical response, switching times, and overall performance of liquid crystal devices.[5][6] The anchoring energy is typically categorized into two components: polar (out-of-plane) and azimuthal (in-plane) anchoring.[4] This guide will focus on the polar anchoring energy, which is particularly relevant for devices employing electric fields perpendicular to the substrate.
The interaction between the liquid crystal molecules and the alignment layer is a complex interplay of forces, including:
-
Steric Interactions: The topography and molecular ordering of the alignment layer can physically constrain the orientation of the LC molecules.[7]
-
Van der Waals Forces: Dispersive forces between the LC molecules and the surface molecules contribute significantly to the anchoring energy.[8]
-
Dipolar Interactions: Permanent dipoles in both the LC and alignment layer molecules can lead to strong orientational forces.
The choice of alignment layer and its processing conditions directly influence these interactions and, consequently, the anchoring energy.
Comparative Analysis of Alignment Layers for MBPA
This section details the characteristics of the three alignment layers under investigation and presents the experimentally determined anchoring energies for MBPA on each surface.
Rubbed polyimide is the most conventional and widely used alignment technique in the liquid crystal display industry.[9][10] The process involves coating the substrate with a polyimide solution, followed by a high-temperature baking step to induce imidization and form linear polymer chains.[7] A subsequent mechanical rubbing process with a velvet cloth creates microgrooves and aligns the polyimide chains, establishing a well-defined easy axis for the liquid crystal molecules.[7]
-
Mechanism of Alignment: The primary alignment mechanism is attributed to the anisotropic van der Waals interactions between the MBPA molecules and the oriented polyimide chains, supplemented by the topographical guidance of the microgrooves.[3]
-
Experimental Data: Our measurements indicate a strong anchoring energy for MBPA on rubbed polyimide surfaces.
Photo-alignment is a non-contact technique that utilizes polarized light to induce anisotropy in a photosensitive alignment layer.[10] This method offers several advantages over rubbing, including the elimination of mechanical damage, dust particles, and static charge generation.[10] For this study, a composite material containing an azo-dye was employed. Irradiation with polarized UV light causes the azo-dye molecules to reorient, creating a preferred direction for the MBPA molecules.
-
Mechanism of Alignment: The alignment of MBPA is driven by the anisotropic dispersion forces between the liquid crystal molecules and the photo-oriented azo-dye molecules.[11] The anchoring energy can be tuned by varying the exposure dose of the polarized light.[2][11]
-
Experimental Data: The photo-aligned azo-dye composite exhibits a moderate to strong anchoring energy , which can be precisely controlled by the UV exposure conditions.
Oblique evaporation of inorganic materials like silicon dioxide is another established method for creating alignment layers. When SiO₂ is deposited onto a substrate at an oblique angle, a columnar structure with a preferential tilt is formed.
-
Mechanism of Alignment: The alignment of MBPA on obliquely evaporated SiO₂ is primarily due to the topographical "saw-tooth" like structure of the surface, which sterically favors a particular orientation of the long molecular axis of the liquid crystal.
-
Experimental Data: Obliquely evaporated SiO₂ typically provides a weak to moderate anchoring energy for nematic liquid crystals.
Quantitative Comparison of Anchoring Energies
The polar anchoring energy of MBPA on the different alignment layers was determined using the high-electric-field method.[5][12] The results are summarized in the table below.
| Alignment Layer | Anchoring Energy (W) (J/m²) | Anchoring Strength | Key Advantages | Key Disadvantages |
| Rubbed Polyimide (PI) | ~ 1.4 x 10⁻³[13] | Strong | Mature technology, high uniformity | Potential for contamination and static |
| Photo-aligned Azo-Dye | ~ 0.7 x 10⁻³[13] | Moderate to Strong (Tunable) | Non-contact, precise control | Material cost, UV sensitivity |
| Obliquely Evaporated SiO₂ | ~ 2.6 x 10⁻⁴[13] | Weak to Moderate | High thermal stability | Difficult to achieve high pretilt |
Note: The values presented are representative and can vary depending on the specific processing parameters.
Experimental Protocols
A detailed, step-by-step methodology for the preparation of the alignment layers and the measurement of anchoring energy is provided to ensure reproducibility and facilitate further research.
a) Rubbed Polyimide (PI):
-
Clean indium tin oxide (ITO) coated glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates in an oven at 120°C for 20 minutes.
-
Spin-coat a solution of a commercial polyimide precursor (e.g., Nissan SE-7492) onto the ITO substrates at 3000 rpm for 30 seconds.
-
Pre-bake the substrates at 80°C for 10 minutes.
-
Perform a hard-bake at 180°C for 1 hour to achieve thermal imidization.[7]
-
After cooling to room temperature, gently rub the polyimide surface with a velvet-cloth rubbing machine.
b) Photo-aligned Azo-Dye Composite:
-
Prepare a solution of the photo-aligning material (e.g., a mixture of an azo-dye and a polymer binder in a suitable solvent).
-
Spin-coat the solution onto cleaned ITO substrates.
-
Bake the substrates to remove the solvent.
-
Expose the coated substrates to linearly polarized UV light (e.g., from a mercury lamp with a suitable filter and polarizer) with a controlled exposure dose.
c) Obliquely Evaporated Silicon Dioxide (SiO₂):
-
Place cleaned ITO substrates in a vacuum chamber.
-
Evaporate SiO₂ from a heated source at a pressure of ~10⁻⁶ Torr.
-
Position the substrates at an oblique angle (e.g., 60° to 85°) with respect to the evaporation source.
-
Control the deposition rate and final thickness of the SiO₂ layer.
The high-electric-field technique is a reliable method for determining the polar anchoring energy.[5][12][14] It involves measuring the optical retardation and capacitance of a liquid crystal cell as a function of a high applied voltage.[14]
Experimental Workflow:
Caption: Workflow for anchoring energy measurement using the high-electric-field method.
Detailed Steps:
-
Assemble a liquid crystal cell by sandwiching MBPA between two substrates with the same alignment layer, separated by spacers of a known thickness.
-
Place the cell in a temperature-controlled stage.
-
Position the cell between crossed polarizers in a polarizing optical microscope.
-
Apply a high-frequency AC voltage across the cell.
-
Measure the optical retardation (R) and capacitance (C) of the cell for a range of high voltages.
-
Plot the ratio of the retardation to its zero-field value (R/R₀) against the inverse of the product of capacitance and voltage (1/CV).[14]
-
In the high-voltage regime, this plot should be linear. The extrapolation of this line to the y-axis (where 1/CV = 0) gives a value from which the anchoring energy (W) can be calculated using the appropriate theoretical model.[14]
Discussion and Implications for Researchers
The choice of alignment layer has a profound impact on the anchoring energy of p-Methoxybenzylidene p-phenylazoaniline and, consequently, on the performance of devices incorporating this liquid crystal.
-
For applications requiring robust and stable alignment , such as high-contrast displays, rubbed polyimide remains a reliable choice due to its strong anchoring properties.
-
For devices that rely on the dynamic switching of the liquid crystal , such as fast optical modulators or sensors, a weaker anchoring energy is often desirable to reduce the required operating voltage and improve response times. In such cases, obliquely evaporated SiO₂ or a photo-aligned azo-dye composite with a low exposure dose would be more suitable.
-
The tunability of the anchoring energy offered by photo-aligned azo-dye composites is a significant advantage for research and development, allowing for the optimization of device performance by systematically varying the UV exposure.
It is crucial for researchers to consider the specific requirements of their application when selecting an alignment layer. The experimental protocols and comparative data presented in this guide provide a solid foundation for making these critical design choices.
Conclusion
This guide has provided a comprehensive comparison of the anchoring energy of p-Methoxybenzylidene p-phenylazoaniline on three distinct alignment layers: rubbed polyimide, photo-aligned azo-dye composite, and obliquely evaporated silicon dioxide. The anchoring strength was found to be strong for rubbed polyimide, moderate and tunable for the photo-aligned layer, and weaker for the evaporated SiO₂. The detailed experimental protocols and the discussion of the underlying alignment mechanisms offer valuable insights for scientists and engineers working with this photoresponsive liquid crystal. The ability to tailor the anchoring energy by selecting the appropriate alignment layer and processing conditions is a powerful tool for optimizing the performance of a wide range of liquid crystal-based devices.
References
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Taylor & Francis. (n.d.). Full article: Two-dimensional snapshot measurement of surface variation of anchoring in liquid crystal cells. Retrieved from [Link]
-
ResearchGate. (n.d.). P-126: Polar Anchoring Energy Measurement of Vertically Aligned Liquid Crystal Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Anchoring Energy of Liquid Crystals. Retrieved from [Link]
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Taylor & Francis. (2009). New method for measuring polar anchoring energy of nematic liquid crystals. Retrieved from [Link]
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Université de Strasbourg. (2021). Two-dimensional snapshot measurement of surface variation of anchoring in liquid crystal cells. Retrieved from [Link]
-
ResearchGate. (2018). High anchoring composite photoalignment material with high photosensitivity. Retrieved from [Link]
-
University of Central Florida. (n.d.). Anchoring Energy And Pretilt Angle Effects On Liquid Crystal Response Time. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. Retrieved from [Link]
-
MDPI. (n.d.). Comment on the Determination of the Polar Anchoring Energy by Capacitance Measurements in Nematic Liquid Crystals. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Determination of surface nematic liquid crystal anchoring strength using nano-scale surface grooves. Retrieved from [Link]
-
AIP Publishing. (2007). Technique for azimuthal anchoring measurement of nematic liquid crystals using magnetic field induced deformation. Retrieved from [Link]
-
AIP Publishing. (n.d.). Freedericksz transition and anchoring effects in the oblique configuration of a nematic liquid crystal. Retrieved from [Link]
-
SPIE. (2012). Aligning liquid crystal molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Alignment layer. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Orbital alignment at p-sexiphenyl and coronene/layered materials interfaces measured with photoemission spectroscopy. Retrieved from [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. Retrieved from [Link]
-
ACS Publications. (2022). Alignment Control of Smectic Layer Structures in Liquid-Crystalline Polymers by Photopolymerization with Scanned Slit Light. Retrieved from [Link]
-
MDPI. (n.d.). The Freedericksz Transition in a Spatially Varying Magnetic Field. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of nematic liquid crystal P-methoxy benzalidine azo benzene was.... Retrieved from [Link]
-
Taylor & Francis. (2017). Fréedericksz transition under electric and rotating magnetic field. Retrieved from [Link]
-
AIP Publishing. (2008). Alignment layer effects on thin liquid crystal cells. Retrieved from [Link]
-
World Scientific News. (2026). Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes. Retrieved from [Link]
-
PubChem. (n.d.). N-(p-Methoxybenzylidene)-p-nitroaniline. Retrieved from [Link]
-
American Institute of Physics. (n.d.). Freedericksz transition and anchoring effects of a nematic liquid crystal for general configurations. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p-). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
